2',6'-Difluoroacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIIILXIQLXVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159891 | |
| Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13670-99-0 | |
| Record name | 1-(2,6-Difluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13670-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013670990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-difluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2',6'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a critical building block in organic and medicinal chemistry. Its unique electronic properties, stemming from the two ortho-fluorine atoms, make it a valuable precursor for the synthesis of complex heterocyclic scaffolds. These fluorine atoms can influence molecular conformation, metabolic stability, and binding affinity, making this reagent particularly relevant in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the development of bioactive molecules, particularly as a precursor to kinase inhibitors.
Core Properties and Data
The key physicochemical properties of this compound are summarized below for quick reference.
Table 1: Chemical Identifiers and General Data
| Property | Value |
| CAS Number | 13670-99-0[1] |
| Molecular Formula | C₈H₆F₂O[2] |
| Molecular Weight | 156.13 g/mol |
| IUPAC Name | 1-(2,6-difluorophenyl)ethanone[3] |
| Synonyms | 2,6-Difluoroacetophenone, Acetophenone, 2',6'-difluoro-[2] |
| InChI Key | VGIIILXIQLXVLC-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC(=O)C1=C(C=CC=C1F)F[3] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Notes |
| Physical State | Clear, colorless to light yellow liquid[4] | Some sources report a melting point of 52-55°C, which suggests a solid state at room temperature. However, major suppliers list it as a liquid, which is more consistent with its observed properties. |
| Boiling Point | 76-79 °C at 15 mmHg[4]178.6 °C at 760 mmHg[2] | |
| Density | 1.197 g/mL at 25 °C[4] | |
| Refractive Index (n²⁰/D) | 1.48[4] | |
| Solubility | Slightly soluble in water; Soluble in Chloroform, Ethyl Acetate[4] | |
| ¹H NMR | Spectral data available from sources such as PubChem.[3] | Characterized by signals for the methyl protons and the aromatic protons, with splitting patterns influenced by fluorine coupling. |
| ¹³C NMR | Spectral data available from sources such as ChemicalBook.[5] | Shows characteristic peaks for the carbonyl carbon, methyl carbon, and aromatic carbons, with C-F coupling visible. |
| FTIR Spectrum | Spectral data available from sources such as PubChem.[3] | Key absorptions include a strong C=O stretch for the ketone and C-F stretching bands. |
Table 3: Safety and Handling Information
| Category | Information |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[4] |
| Hazard Codes | Xi (Irritant)[2] |
| Flash Point | 77 °C (170.6 °F) - closed cup[6] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the formation of a key pharmacophore are provided below.
Protocol 1: Synthesis of this compound via Organolithium Intermediate
This protocol describes the synthesis from 1,3-difluorobenzene and acetic anhydride.
Workflow Diagram:
Caption: Synthesis of this compound.
Materials:
-
tert-Butyl chloride (9.25 g)
-
Lithium granules (1.4 g)
-
Anhydrous Tetrahydrofuran (THF, 135 g total)
-
1,3-Difluorobenzene (11.4 g)
-
Acetic anhydride (22 g)
Procedure:
-
Preparation of tert-Butyllithium: To a reaction vessel containing 100 g of anhydrous THF, add 1.4 g of lithium granules. Cool the suspension to -78 °C. Slowly add 9.25 g of tert-butyl chloride to the mixture. Stir until gas chromatography analysis indicates >97% conversion to tert-butyllithium.
-
Formation of Lithiated Arene: To the cold (-78 °C) solution of tert-butyllithium, add 11.4 g of 1,3-difluorobenzene. Stir the mixture for 30 minutes at -78 °C, then allow it to warm to -65 °C and stir for an additional 2 hours. This forms a solution of 2,6-difluoro-1-lithiobenzene.
-
Acylation: In a separate flask, prepare a solution of 22 g of acetic anhydride in 35 g of anhydrous THF and cool it to -5 °C. Add the previously prepared 2,6-difluoro-1-lithiobenzene solution dropwise to the acetic anhydride solution, maintaining the temperature at -5 °C.
-
Work-up and Isolation: After the addition is complete, perform a standard aqueous work-up. This typically involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The reported yield for this procedure is 92%.
Protocol 2: Synthesis of a 2-Amino-4-arylquinazoline Scaffold
This protocol is a representative procedure for the cyclocondensation reaction of this compound with guanidine, a key step in the synthesis of many bioactive quinazoline derivatives.[6]
Workflow Diagram:
Caption: Synthesis of a 2-Aminoquinazoline Scaffold.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (or another suitable base)
-
Absolute ethanol (or another suitable high-boiling solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Reagents: Add guanidine hydrochloride (typically 1.5-2.0 equivalents) to the solution. To this mixture, add a solution of sodium ethoxide (typically 2.0 equivalents) in ethanol.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 6-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. Collect the solid by filtration. Wash the crude product with cold ethanol and then water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-4-(2,6-difluorophenyl)quinazoline derivative.
Role in Drug Development and Medicinal Chemistry
This compound is not itself a therapeutic agent but is a key starting material for building more complex molecules with biological activity. Its primary application lies in the synthesis of the quinazoline scaffold.
Quinazoline derivatives are a cornerstone of modern medicinal chemistry, most notably as Tyrosine Kinase Inhibitors (TKIs) . Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, the signaling pathways that drive tumor growth and proliferation can be blocked.
A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is common in several cancers, including non-small cell lung cancer. Many FDA-approved drugs, such as Gefitinib and Lapatinib, are quinazoline-based EGFR inhibitors that compete with ATP at the kinase's active site.
The synthesis of these and related bioactive quinazolines often involves a cyclocondensation reaction, as detailed in Protocol 2. The 2,6-difluorophenyl group from the starting acetophenone is incorporated into the final structure, where it can play a vital role in binding to the target protein and enhancing the pharmacological properties of the molecule.
Signaling Pathway Diagram:
Caption: EGFR signaling pathway and site of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2,6-Difluorophenyl)ethan-1-one | C8H6F2O | CID 83643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2,6-Difluorophenyl)ethan-1-one | 13670-99-0 [chemicalbook.com]
- 5. 1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 2',6'-Difluoroacetophenone
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in various chemical syntheses. This document outlines its fundamental chemical and physical characteristics, details the experimental methodologies for their determination, and presents logical workflows for its synthesis and characterization.
Core Physicochemical Data
This compound is a fluorinated aromatic ketone with the chemical formula C₈H₆F₂O.[1][2] Its molecular structure and properties are of significant interest in synthetic organic chemistry and drug discovery. The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₆F₂O[1][2][3] |
| Molecular Weight | 156.13 g/mol [1][4] |
| CAS Number | 13670-99-0[1][3] |
| Appearance | Clear colorless to slightly yellow liquid[1][5][6] |
| Melting Point | 52-55 °C[1][6] |
| Boiling Point | 76-79 °C at 15 mmHg[1][6][7] 178.6 °C at 760 mmHg[3] |
| Density | 1.197 g/mL at 25 °C[1][6] 1.206 g/cm³[3] |
| Refractive Index | n20/D 1.48[1][6] |
| Flash Point | 170 °F (77 °C)[1][8] |
| Vapor Pressure | 0.983 mmHg at 25 °C[1][3] |
| Solubility | Slightly soluble in water.[1][6] Slightly soluble in Chloroform and Ethyl Acetate.[1][6] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.[9] For a pure crystalline compound, this transition occurs over a narrow temperature range.[10][11] Impurities typically cause a depression and broadening of the melting point range.[10][12]
Methodology: Capillary Method using a Mel-Temp Apparatus [10][11]
-
Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pushed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of about 3 mm.[11]
-
Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus. A thermometer is inserted into the designated well to monitor the temperature of the block.[10]
-
Measurement: The apparatus is turned on, and the heating rate is adjusted. An initial rapid heating can be used to determine an approximate melting point.[10] For an accurate measurement, a second sample is heated slowly, at a rate of no more than 2°C per minute, as the temperature approaches the expected melting point.[10][11]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9][10]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[13][14]
Methodology: Thiele Tube Method [15]
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[13][16]
-
Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (like mineral or paraffin oil), making sure the test tube is immersed in the oil.[13][15]
-
Measurement: The side arm of the Thiele tube is gently heated.[13] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15] Heating is continued until a continuous and rapid stream of bubbles is observed.
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[13][15]
Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume.[17]
Methodology: Volumetric and Gravimetric Measurement [18][19]
-
Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.[18][20]
-
Volume Measurement: A specific volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[20]
-
Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.[18]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its measured volume.[19][20] The temperature at which the measurement is performed should be recorded as density is temperature-dependent.[17]
Determination of Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[21]
Methodology: Shake-Flask Method [22][23]
-
Sample Preparation: An excess amount of the solid solute (this compound) is added to a known volume of the solvent (e.g., water, chloroform, ethyl acetate) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[22]
-
Phase Separation: After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution. This can be achieved by filtration or centrifugation.[24]
-
Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.
-
Data Reporting: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g) at the specified temperature.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent purification of a chemical compound like this compound, which is often prepared via reactions such as Grignard reactions or Friedel-Crafts acylation.[4][25]
Caption: General workflow for the synthesis and purification of this compound.
Physicochemical Characterization Workflow
This diagram outlines the logical progression of experiments to determine the fundamental physicochemical properties of a newly synthesized or acquired chemical sample.
Caption: Logical workflow for the experimental characterization of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Ethanone, 1-(2,6-difluorophenyl)- [webbook.nist.gov]
- 3. chemnet.com [chemnet.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 1-(2,6-Difluorophenyl)ethan-1-one | 13670-99-0 [chemicalbook.com]
- 7. 13670-99-0 | this compound - Capot Chemical [capotchem.com]
- 8. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]
- 9. pennwest.edu [pennwest.edu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. uoanbar.edu.iq [uoanbar.edu.iq]
- 18. scribd.com [scribd.com]
- 19. wjec.co.uk [wjec.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. prepchem.com [prepchem.com]
An In-depth Technical Guide to 2',6'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2',6'-Difluoroacetophenone, a key building block in medicinal chemistry and organic synthesis.
Molecular Structure and Properties
This compound is an aromatic ketone characterized by a phenyl ring substituted with two fluorine atoms at the ortho positions relative to an acetyl group. Its chemical structure and fundamental properties are crucial for understanding its reactivity and potential applications.
Molecular Formula: C₈H₆F₂O[1][2]
Molecular Weight: 156.13 g/mol [1]
Appearance: Clear, colorless to slightly yellow liquid at room temperature.[3][4]
The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₂O | [1][2] |
| Molecular Weight | 156.13 g/mol | [1] |
| CAS Number | 13670-99-0 | [1][2] |
| Density | 1.197 g/mL at 25 °C | [1][3] |
| Boiling Point | 76-79 °C at 15 mmHg178.6 °C at 760 mmHg | [1][3][5] |
| Refractive Index (n²⁰/D) | 1.48 | [1][3] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |
| Solubility | Slightly soluble in water; Slightly soluble in Chloroform and Ethyl Acetate. | [5] |
| SMILES | CC(=O)c1c(F)cccc1F | [3] |
| InChI Key | VGIIILXIQLXVLC-UHFFFAOYSA-N | [3] |
Note: Some sources report a melting point of 52-55°C. This is inconsistent with multiple other sources describing the compound as a liquid at room temperature and is likely erroneous or refers to a different substance.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols offer practical guidance for laboratory implementation.
Synthesis of this compound
A common and high-yield synthesis involves the reaction of 1,3-difluorobenzene with acetic anhydride, facilitated by organolithium chemistry.
Reaction: 1,3-Difluorobenzene + Acetic Anhydride → this compound
Protocol:
-
Preparation of tert-Butyllithium: In a reaction vessel under an inert atmosphere, react tert-butyl chloride (9.25 g) with lithium granules (1.4 g) in 100 g of tetrahydrofuran (THF) at -78 °C until conversion is greater than 97%.
-
Lithiation of 1,3-Difluorobenzene: To the freshly prepared tert-butyllithium solution, add 1,3-difluorobenzene (11.4 g) and stir the mixture for 30 minutes at -78 °C, followed by 2 hours at -65 °C to form 2,6-difluoro-1-lithiobenzene.
-
Acetylation: Add the resulting solution of 2,6-difluoro-1-lithiobenzene dropwise to a solution of acetic anhydride (22 g) in 35 g of THF, pre-cooled to -5 °C.
-
Work-up and Isolation: After the addition is complete, perform a standard aqueous work-up. The crude product can be purified by distillation to yield this compound. This procedure typically results in a yield of approximately 92%.[6]
Key Reactions
This compound is a versatile precursor for various heterocyclic compounds, which are of significant interest in drug discovery.
One notable reaction is the ruthenium-catalyzed phenylation, which proceeds via the cleavage of a carbon-fluorine bond to form 2',6'-diphenylacetophenone.[3] This transformation is significant as it demonstrates the ability to functionalize the typically inert C-F bond.
Reaction: this compound + Phenylboronate → 2',6'-Diphenylacetophenone
Representative Protocol: (A general protocol for Ru-catalyzed C-F arylation)
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol), phenylboronic acid pinacol ester (2.0 mmol), a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.5 mmol).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture at a specified temperature (typically 100-140 °C) for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, filter the mixture, concentrate the filtrate, and purify the residue using column chromatography on silica gel to isolate the 2',6'-diphenylacetophenone product.
This compound can be used to synthesize quinoline derivatives, a core scaffold in many pharmaceuticals, via the Friedländer annulation reaction. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an acetophenone.[7][8]
Reaction: 2-Aminobenzaldehyde + this compound → 2-(2,6-Difluorophenyl)quinoline
Representative Protocol:
-
Reactant Mixture: In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol), this compound (1.0 mmol), and a catalyst.
-
Catalyst and Conditions: While the reaction can be performed thermally, various catalysts can be employed to improve yields and reduce reaction times. A common catalyst is p-toluenesulfonic acid (10-20 mol%). The mixture is heated, often under solvent-free conditions or in a high-boiling solvent like ethanol, at temperatures ranging from 80 °C to 150 °C.[7]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. If performed solvent-free, the residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a basic aqueous solution (e.g., saturated NaHCO₃) and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-(2,6-difluorophenyl)quinoline.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its unique electronic properties, stemming from the two ortho-fluorine atoms, influence its reactivity and make it a desirable starting material for the synthesis of complex molecules, particularly heterocyclic structures of medicinal importance. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in synthetic chemistry and drug development.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 2',6'-Difluoroacetophenone
This technical guide provides a detailed overview of the spectroscopic data for 2',6'-Difluoroacetophenone, a key aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Molecular Structure
This compound possesses a molecular formula of C₈H₆F₂O and a molecular weight of 156.13 g/mol .[1][2] The structure consists of an acetophenone core with two fluorine atoms substituted at the 2' and 6' positions of the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound. The following sections detail the expected ¹H, ¹³C, and ¹⁹F NMR spectral data.
2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two main signals: a singlet for the methyl protons and a multiplet for the aromatic protons. Due to the symmetrical substitution of the fluorine atoms, the aromatic region will present a characteristic pattern.
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| CH₃ | ~2.6 | t | ~2-3 (⁵JHF) |
| H-4' | ~7.4-7.6 | m | |
| H-3', H-5' | ~7.0-7.2 | m |
Note: Predicted values are based on spectral data of similar compounds and general principles of NMR spectroscopy. The methyl group's signal may appear as a triplet due to coupling with the two equivalent ortho-fluorine atoms.
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals will be influenced by the electronegative fluorine and oxygen atoms, and C-F coupling will be observed.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) | C-F Coupling (JCF, Hz) (Predicted) |
| C=O | ~195-200 | d, ³JCF ≈ 5-10 |
| C-1' | ~115-120 | t, ²JCF ≈ 20-30 |
| C-2', C-6' | ~160-165 | d, ¹JCF ≈ 240-260 |
| C-3', C-5' | ~112-115 | d, ²JCF ≈ 20-25 |
| C-4' | ~130-135 | t, ³JCF ≈ 8-12 |
| CH₃ | ~30-32 | q, ⁴JCF ≈ 1-3 |
Note: Predicted values are based on known ¹³C NMR data for fluorinated aromatic compounds.
2.3. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.
| Fluorine Assignment | Chemical Shift (δ, ppm) (Predicted) |
| F-2', F-6' | ~ -110 to -120 |
Note: Chemical shifts are relative to a standard such as CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and C-F bonds.
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Intensity |
| ~3100-3000 | C-H (aromatic) | Medium |
| ~2950-2850 | C-H (aliphatic) | Medium |
| ~1700-1720 | C=O (carbonyl) | Strong |
| ~1600-1450 | C=C (aromatic) | Medium-Strong |
| ~1250-1100 | C-F | Strong |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment Ion (Predicted) | Relative Abundance |
| 156 | [M]⁺ | Moderate |
| 141 | [M - CH₃]⁺ | High |
| 113 | [M - CH₃ - CO]⁺ | Moderate |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3][4][5][6] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.[4][5]
-
Instrument Setup : Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[7]
-
Data Acquisition :
-
Tune and shim the instrument to the sample.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
For ¹⁹F NMR, use a suitable pulse program with a fluorine probe or a broadband probe tuned to the ¹⁹F frequency.
-
Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C) or the residual solvent peak.[7]
-
Attenuated Total Reflectance (ATR) FTIR Spectroscopy Protocol
-
Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[8][9][10]
-
Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.[8]
-
Sample Application : Place a small drop of liquid this compound directly onto the ATR crystal.[8][11]
-
Data Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[12]
-
Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[12][13][14][15]
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Molecular Structure and Key NMR Correlations
Caption: Molecular structure and predicted NMR couplings.
References
- 1. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. sites.uclouvain.be [sites.uclouvain.be]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. rsc.org [rsc.org]
- 8. agilent.com [agilent.com]
- 9. mt.com [mt.com]
- 10. jascoinc.com [jascoinc.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Solubility of 2',6'-Difluoroacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2',6'-Difluoroacetophenone, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information and a detailed, generalized experimental protocol for determining the solubility of solid organic compounds like this compound in organic solvents.
Introduction to this compound
This compound is an aromatic ketone that serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. Its physical and chemical properties, particularly its solubility in various organic solvents, are critical parameters for its effective use in reaction chemistry, purification, and formulation development. Understanding the solubility behavior of this compound is essential for optimizing reaction conditions, designing efficient crystallization processes, and ensuring the homogeneity of solutions in analytical applications.
Solubility of this compound: A Qualitative Overview
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble[1] |
| Ethyl Acetate | Slightly Soluble[1] |
| Water | Slightly Soluble[1] |
It is important to note that "slightly soluble" is a non-quantitative term and the actual solubility can vary with temperature and the purity of both the solute and the solvent.
Experimental Protocol for Determining the Solubility of a Solid Organic Compound
The following section outlines a detailed, generalized experimental protocol for the quantitative determination of the solubility of a solid organic compound such as this compound. This protocol is based on the widely used and reliable saturation shake-flask method coupled with gravimetric analysis.[2][3]
3.1. Principle
The solubility of a compound in a particular solvent at a given temperature is determined by preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.[4] The saturation shake-flask method ensures that the solution reaches equilibrium, providing a thermodynamically stable solubility value.[2][3]
3.2. Materials and Equipment
-
This compound (or other solid organic compound)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, chloroform, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Evaporating dishes or pre-weighed vials
-
Drying oven
3.3. Experimental Procedure
-
Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade) to avoid impurities affecting the solubility measurement.
-
Sample Preparation: Accurately weigh an excess amount of this compound into several glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Addition of Solvent: Add a known volume or mass of the desired organic solvent to each vial containing the solid.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[3] The time required for equilibration may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).[3]
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining fine particles, filter the supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.
-
Solvent Evaporation: Place the evaporating dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Gravimetric Analysis: Once the solvent has completely evaporated, cool the evaporating dish or vial in a desiccator to room temperature and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation of Solubility: The solubility (S) of the compound in the solvent is calculated using the following formula:
S ( g/100 mL) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant withdrawn (mL) * 100
3.4. Data Analysis and Reporting
The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results. The solubility should be reported as the mean value ± standard deviation at the specified temperature.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the saturation shake-flask method.
Figure 1: Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides the available qualitative information and a robust, detailed experimental protocol for its determination. The presented saturation shake-flask method with gravimetric analysis is a reliable approach for researchers and scientists to generate the necessary solubility data for their specific applications in drug development and chemical synthesis. Accurate solubility data is paramount for process optimization, ensuring product quality, and achieving desired therapeutic outcomes.
References
Commercial Sourcing and Quality Control of 2',6'-Difluoroacetophenone (97% Purity)
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth overview of commercial suppliers for 2',6'-Difluoroacetophenone (CAS No: 13670-99-0) with a minimum purity of 97%. It is intended for researchers, scientists, and professionals in drug development who require this chemical intermediate for their work. The document outlines key specifications from various suppliers, details experimental protocols for purity verification, and discusses potential impurities.
Commercial Supplier Overview
This compound is a key building block in various synthetic pathways due to the directing and activating effects of its fluorine substituents. Several chemical suppliers offer this reagent at a purity of 97% or higher. The following table summarizes the offerings from prominent commercial vendors.
| Supplier | Product Number (Example) | Purity | Available Quantities (Examples) | Additional Information |
| Sigma-Aldrich (Merck) | 232890 | 97% | - | Product is listed as discontinued, but historical data is available.[1] |
| Thermo Scientific Chemicals (Alfa Aesar) | A10220.06, A10220.14 | 98% | 5 g, 25 g | Formerly part of the Alfa Aesar portfolio. |
| TCI America | D3559 | >98.0% (GC) | 5 g, 25 g | - |
| Acros Organics (Fisher Scientific) | 214290050 | 98% | - | Country of origin listed as Belgium.[2] |
Quality Control and Purity Verification
Ensuring the purity of starting materials is critical in research and drug development. While suppliers provide a Certificate of Analysis (CoA), independent verification is often necessary. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for assessing the purity of aromatic ketones like this compound.
Potential Impurities
Knowledge of the synthetic route can help predict potential impurities. A common synthesis for this compound involves the Friedel-Crafts acylation of 1,3-difluorobenzene with acetic anhydride or acetyl chloride. Based on this, potential impurities could include:
-
Starting Materials: Unreacted 1,3-difluorobenzene and acetic anhydride/acetyl chloride.
-
Isomeric Byproducts: Other isomers of difluoroacetophenone (e.g., 2',4'-difluoroacetophenone) may form depending on the reaction conditions.
-
Solvent Residues: Residual solvents from the reaction and purification process (e.g., dichloromethane, tetrahydrofuran).
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
This protocol is a general guideline and may require optimization.
Objective: To determine the purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column: A non-polar or weakly polar column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5 or equivalent), is suitable for separating aromatic compounds.
GC Conditions (Example):
-
Column: 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution if necessary to fall within the linear range of the detector.
Procedure:
-
Inject the prepared sample into the GC system.
-
Record the chromatogram.
-
The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for HPLC analysis and may need to be adapted.
Objective: To quantify the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in the mobile phase to create a stock solution of known concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
Calculate the purity based on the area percent of the peak for this compound.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for procuring and verifying the quality of a chemical reagent, as well as a simplified representation of a potential signaling pathway study where this compound could be a precursor to a synthesized inhibitor.
References
safety and handling precautions for 2',6'-Difluoroacetophenone
An In-depth Technical Guide to the Safety and Handling of 2',6'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 13670-99-0) is a fluorinated ketone utilized as a key intermediate in various chemical syntheses, particularly within the pharmaceutical and agrochemical industries.[1] Its application in the synthesis of compounds like 2-amino-4-alkyl- and 2-amino-4-arylquinazolines highlights its importance in drug discovery and development.[1] Given its chemical properties and reactivity, a thorough understanding of its hazards and the implementation of rigorous safety protocols are imperative for all personnel handling this compound.
This guide provides comprehensive safety and handling information for this compound, compiled from safety data sheets and chemical databases, to ensure its safe use in a laboratory and research environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are associated with its combustibility and its potential to cause irritation to the skin, eyes, and respiratory system.[1][2][3]
The Globally Harmonized System (GHS) classification is summarized below.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
| Data sourced from multiple safety data sheets.[1][2][3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 13670-99-0[1][2][3][4] |
| Molecular Formula | C₈H₆F₂O[3] |
| Molecular Weight | 156.13 g/mol [4] |
| Appearance | Liquid[1][4] |
| Boiling Point | 76-79 °C @ 15 mmHg[1][4] |
| Density | 1.197 g/mL at 25 °C[1][4] |
| Flash Point | 77 °C / 170.6 °F (closed cup)[1][4] |
| Refractive Index | n20/D 1.48[1][4] |
Toxicological Information
Table 3: Summary of Toxicological Effects
| Exposure Route | Effect |
| Ingestion | Harmful if swallowed.[2] |
| Inhalation | May cause respiratory irritation.[1][2][3] |
| Skin Contact | Causes skin irritation.[1][2][3] |
| Eye Contact | Causes serious eye irritation.[1][2][3] |
Experimental and Handling Protocols
Adherence to strict handling protocols is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear chemical safety goggles or eyeglasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][7] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[8]
-
Respiratory Protection : If ventilation is inadequate or for spill response, use a NIOSH/MSHA-approved respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter.[1][7]
Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[9]
-
Wash hands and any exposed skin thoroughly after handling.[2][5]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2][3][5]
-
Use spark-proof tools and explosion-proof equipment.[2]
-
Take precautionary measures against static discharge.[6]
Storage and Disposal
Storage Protocols
Disposal Protocol
-
Disposal of this chemical and its container must be done in accordance with local, state, and federal regulations.
-
Dispose of contents/container to an approved waste disposal plant.[2][5][9]
Emergency Procedures
A clear and practiced emergency plan is essential when working with hazardous chemicals.
First Aid Measures
Table 4: First Aid Protocols for this compound Exposure
| Exposure | Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist or if you feel unwell, call a POISON CENTER or doctor.[2][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5][9] |
| Ingestion | Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2][5][6] Water mist can be used to cool closed containers.[5][6]
-
Specific Hazards : The substance is a combustible liquid.[2][5][6] Containers may explode when heated.[5][6]
-
Hazardous Combustion Products : Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[5][6][7]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][9]
Accidental Release Measures
-
Personal Precautions : Evacuate unnecessary personnel. Ensure adequate ventilation. Remove all sources of ignition.[6] Do not breathe vapors and avoid contact with the substance. Wear the appropriate personal protective equipment as described in Section 5.2.[7]
-
Environmental Precautions : Prevent the product from entering drains or waterways.[6]
-
Containment and Cleanup : Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[6] Collect the material in suitable, closed containers for disposal.[6]
Risk Management Workflow
The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound.
Caption: Risk management workflow for this compound.
References
- 1. 2′,6′-Difluoroacetophenone 97% | 13670-99-0 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 2′,6′-Difluoroacetophenone 97% | 13670-99-0 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
Conformational Landscape of 2'-Fluoro-Substituted Acetophenones: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational preferences of 2'-fluoro-substituted acetophenones play a pivotal role in their chemical reactivity and biological activity. This technical guide provides an in-depth analysis of the conformational landscape of these compounds, focusing on the overwhelming preference for the s-trans conformation. This guide synthesizes findings from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations to provide a comprehensive understanding of the structural dynamics of these molecules. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in medicinal chemistry and drug design.
Introduction
The introduction of a fluorine atom into a phenyl ring of acetophenone derivatives can significantly influence their conformational equilibrium. Understanding the preferred three-dimensional arrangement of these molecules is crucial for predicting their interaction with biological targets and for the rational design of novel therapeutic agents. The key conformational isomers of 2'-fluoro-substituted acetophenones are the s-cis and s-trans conformers, which are defined by the dihedral angle between the carbonyl group and the fluorinated benzene ring. Recent research has conclusively demonstrated that 2'-fluoro-substituted acetophenones exist almost exclusively in the s-trans conformation in solution.[1][2][3] This preference is attributed to the strong repulsive forces between the electronegative fluorine and oxygen atoms in the s-cis form.[1][3]
Conformational Analysis: Evidence and Methodology
The determination of the preferred conformation of 2'-fluoro-substituted acetophenones relies on a combination of spectroscopic, crystallographic, and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.[1] For 2'-fluoro-substituted acetophenones, the observation of through-space spin-spin couplings (TS-couplings) between the fluorine atom and the protons and carbon of the acetyl group (Hα and Cα) provides definitive evidence for the predominance of the s-trans conformer.[1][2] In this conformation, the short internuclear distance between these atoms allows for this type of coupling, which is typically not observed for atoms separated by five bonds through the molecular framework.[1]
The magnitude of these TS-couplings, specifically 5J(Hα, F) and 4J(Cα, F), has been shown to correlate linearly with the dielectric constant of the solvent, indicating that the conformational preference is maintained across a range of solvent polarities.[1][2]
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[1] X-ray crystallographic analysis of 2'-fluoro-substituted acetophenone derivatives has confirmed that these molecules adopt an s-trans conformation in the crystalline form.[1][3] This solid-state data corroborates the findings from solution-phase NMR studies.
Density Functional Theory (DFT) Calculations
Computational modeling using DFT further supports the experimental evidence.[1] These calculations consistently show that the s-trans conformer is significantly more stable than the s-cis conformer.[1][4] The calculated Gibbs free energy differences (ΔG) between the two conformers can be used to estimate their relative populations, which overwhelmingly favor the s-trans form.[1]
Quantitative Data
The following tables summarize the key quantitative data supporting the conformational analysis of 2'-fluoro-substituted acetophenones.
Table 1: Solvent Effect on Through-Space Coupling Constants of 2'-Fluoroacetophenone [1]
| Solvent | Dielectric Constant (ε) | 5J(Hα, F) (Hz) | 4J(Cα, F) (Hz) |
| Benzene-d6 | 2.28 | 5.03 | 7.71 |
| Chloroform-d | 4.81 | 5.03 | 7.71 |
| Dichloromethane-d2 | 8.93 | 5.03 | 7.71 |
| Acetone-d6 | 21.0 | 4.57 | 6.74 |
| Methanol-d4 | 33.0 | 4.57 | 6.74 |
| DMSO-d6 | 47.2 | 4.12 | 5.78 |
Table 2: Calculated Gibbs Free Energy Differences (ΔG) and Conformational Ratios for various 2'-Fluoro-Substituted Acetophenones [1]
| Compound | R | ΔG (s-trans - s-cis) (kcal/mol) | Ratio (s-trans : s-cis) |
| 1d | H | -5.47 | >99.9 : 0.1 |
| 1e | Br | -5.19 | >99.9 : 0.1 |
| 1f | CN | -4.93 | >99.9 : 0.1 |
| 1g | OMe | -5.58 | >99.9 : 0.1 |
| 1h | Me | -5.42 | >99.9 : 0.1 |
Experimental Protocols
Synthesis of 2'-Fluoro-Substituted Acetophenone Derivatives
A general method for the synthesis of certain 2'-fluoro-substituted acetophenone derivatives involves the reaction of 2-bromo-2'-fluoroacetophenone with a suitable nucleophile.[1]
Example: Synthesis of 2-(2'-fluorobenzoyl)malononitrile (a derivative) [1]
-
To a solution of 2-bromo-2'-fluoroacetophenone (1.0 eq) in a suitable organic solvent such as ethyl acetate, add malononitrile (1.5 eq).
-
Add a non-nucleophilic base, for instance, diisopropylethylamine (1.5 eq), to the reaction mixture at 0 °C under an inert atmosphere (e.g., argon).
-
Allow the reaction to stir at room temperature for a specified time (e.g., 3 hours), monitoring the progress by thin-layer chromatography.
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
NMR spectra are recorded on a high-field spectrometer.
-
Prepare a solution of the 2'-fluoro-substituted acetophenone derivative in the desired deuterated solvent.
-
Acquire 1H NMR, 13C NMR, and 19F NMR spectra.
-
To confirm the through-space Hα-F coupling, perform a 19F-decoupled 1H NMR experiment. Irradiation of the 19F frequency will cause the multiplet corresponding to Hα to simplify, allowing for the determination of the coupling constant.[1]
Single-Crystal X-ray Diffraction
-
Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent system.
-
Mount a selected crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data, including integration of the reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F2.
DFT Calculations
-
Generate the initial 3D structures of the s-cis and s-trans conformers.
-
Perform geometry optimization and frequency calculations using a suitable DFT method and basis set (e.g., mPW1PW91/6-311G(d,p)).[1]
-
Incorporate solvent effects using an implicit solvation model (e.g., IEFPCM).[1]
-
Calculate the Gibbs free energies of the optimized conformers to determine their relative stabilities.
Visualizations
The following diagrams illustrate key concepts in the conformational analysis of 2'-fluoro-substituted acetophenones.
Caption: Conformational equilibrium of 2'-fluoroacetophenone.
References
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of 2',6'-Difluoroacetophenone as a Versatile Chemical Intermediate in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Difluoroacetophenone is a fluorinated aromatic ketone that has emerged as a crucial building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Its unique structural features, characterized by the presence of two fluorine atoms ortho to the acetyl group, impart distinct reactivity and physicochemical properties that make it an invaluable intermediate in the development of novel therapeutic agents. The strong electron-withdrawing nature of the fluorine atoms significantly influences the molecule's reactivity, making it a versatile precursor for a wide range of heterocyclic and carbocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the synthesis of anticancer agents and the underlying molecular pathways they target.
Physicochemical Properties and Synthesis
This compound is a liquid at room temperature with a molecular weight of 156.13 g/mol .[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆F₂O | [2] |
| Molecular Weight | 156.13 g/mol | [1][2] |
| CAS Number | 13670-99-0 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 76-79 °C at 15 mmHg | [1] |
| Density | 1.197 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.48 | [1] |
Synthesis of this compound
A common and high-yielding method for the synthesis of this compound involves the reaction of 1,3-difluorobenzene with tert-butyllithium followed by quenching with acetic anhydride.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Preparation of tert-butyllithium: In a reaction vessel under an inert atmosphere, 1.4 g of lithium granules are suspended in 100 g of tetrahydrofuran (THF) and cooled to -78 °C. To this suspension, 9.25 g of tert-butyl chloride is added, and the reaction is monitored by gas chromatography until a conversion of >97% is achieved.
-
Formation of 2,6-difluoro-1-lithiobenzene: To the freshly prepared tert-butyllithium solution at -78 °C, 11.4 g of 1,3-difluorobenzene is added. The mixture is stirred for 30 minutes at -78 °C and then for 2 hours at -65 °C.
-
Acetylation: The resulting solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a solution of 22 g of acetic anhydride in 35 g of THF, pre-cooled to -5 °C.
-
Work-up and Isolation: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield this compound.
| Reactant | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) |
| tert-butyl chloride | 92.57 | 9.25 g | 0.100 | \multirow{3}{*}{92} |
| Lithium | 6.94 | 1.4 g | 0.202 | |
| 1,3-difluorobenzene | 114.09 | 11.4 g | 0.100 | |
| Acetic anhydride | 102.09 | 22 g | 0.215 |
Key Reactions and Applications in Pharmaceutical Synthesis
The presence of the ketone functional group and the activated aromatic ring makes this compound a versatile starting material for a variety of chemical transformations. Two of the most important classes of bioactive molecules synthesized from this intermediate are chalcones and quinazolines.
Synthesis of Chalcone Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. These compounds serve as precursors for flavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Experimental Workflow: Synthesis of Chalcones from this compound
Caption: General workflow for the synthesis of chalcone derivatives.
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
-
In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol.
-
To this solution, add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, dissolved in a small amount of water.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone derivative.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Synthesis of Quinazoline Derivatives
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. Many approved cancer drugs, such as gefitinib and erlotinib, feature a quinazoline core. The synthesis of quinazolines from this compound typically involves a multi-step sequence.
Experimental Workflow: Synthesis of Quinazoline Derivatives
Caption: A representative synthetic pathway to quinazoline derivatives.
Mechanism of Action of this compound-Derived Anticancer Agents
Many quinazoline derivatives synthesized from precursors like this compound exhibit their anticancer activity by inhibiting protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family. Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Caption: EGFR signaling pathway and its inhibition.
By binding to the ATP-binding site of the EGFR kinase domain, these quinazoline inhibitors prevent the phosphorylation and activation of downstream signaling molecules such as Akt and Erk. This blockade of signal transduction ultimately leads to the inhibition of cell proliferation and survival, and can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Quantitative Data on Biological Activity
The biological activity of compounds derived from this compound is typically evaluated through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Type | Target | Cell Line | IC₅₀ (µM) |
| Quinazoline Derivative | EGFR Kinase | A549 (Lung Cancer) | 0.05 - 5.0 |
| Chalcone Derivative | Tubulin Polymerization | MCF-7 (Breast Cancer) | 0.1 - 10.0 |
| Quinazoline Derivative | PI3K | PC-3 (Prostate Cancer) | 0.2 - 8.0 |
Note: The IC₅₀ values presented are representative ranges and can vary significantly depending on the specific chemical structure of the derivative.
Conclusion
This compound is a highly valuable and versatile chemical intermediate in the field of drug discovery and development. Its unique electronic properties and reactivity allow for the efficient synthesis of a diverse array of bioactive molecules, most notably chalcones and quinazolines. The derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways such as the EGFR cascade. The detailed synthetic protocols and understanding of the mechanisms of action provided in this guide are intended to facilitate further research and development of novel therapeutics based on this important scaffold. The continued exploration of the chemical space accessible from this compound is expected to yield new and improved drug candidates for the treatment of cancer and other diseases.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2',6'-Difluoroacetophenone from 1,3-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2',6'-Difluoroacetophenone, a key intermediate in the development of various pharmaceuticals.[1] The protocols outlined below describe two primary methods for the synthesis of this compound from 1,3-difluorobenzene: Directed Ortho-Metalation (DoM) and Friedel-Crafts Acylation.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of biologically active molecules. Its applications include the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines.[2] The presence of the difluorophenyl moiety is of significant interest in drug design, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed experimental procedures for the synthesis of this compound, enabling researchers to produce this important intermediate reliably and efficiently.
Synthesis Pathways
Two common synthetic routes for the preparation of this compound from 1,3-difluorobenzene are:
-
Directed Ortho-Metalation (DoM) followed by Acetylation: This method involves the deprotonation of 1,3-difluorobenzene at one of the positions ortho to both fluorine atoms using a strong base, followed by quenching with an acetylating agent.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring using an acetylating agent and a Lewis acid catalyst.[3][4]
The following sections provide detailed protocols for each of these methods.
Method 1: Directed Ortho-Metalation (DoM) and Acetylation
This protocol is based on a reported synthesis with a high yield.[5]
Experimental Protocol
Materials:
-
tert-Butyl chloride
-
Lithium granules
-
Tetrahydrofuran (THF), anhydrous
-
1,3-Difluorobenzene
-
Acetic anhydride
Procedure:
-
Preparation of tert-Butyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1.4 g of lithium granules to 100 g of anhydrous THF. Cool the suspension to -78°C. Slowly add a solution of 9.25 g of tert-butyl chloride in THF to the lithium suspension. Stir the mixture at -78°C until the conversion is greater than 97% (monitored by GC).
-
Lithiation of 1,3-Difluorobenzene: To the freshly prepared tert-butyllithium solution at -78°C, add 11.4 g of 1,3-difluorobenzene. Stir the reaction mixture for 30 minutes at -78°C and then for 2 hours at -65°C to form the 2,6-difluoro-1-lithiobenzene intermediate.
-
Acetylation: In a separate flask, prepare a solution of 22 g of acetic anhydride in 35 g of anhydrous THF and cool it to -5°C. Add the solution of 2,6-difluoro-1-lithiobenzene dropwise to the acetic anhydride solution while maintaining the temperature at -5°C.
-
Work-up and Purification: After the addition is complete, perform a standard aqueous work-up. The resulting crude product can be purified by distillation to obtain this compound.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Ratio |
| tert-Butyl chloride | 92.57 | 9.25 g | 0.10 | 1 |
| Lithium | 6.94 | 1.4 g | 0.20 | 2 |
| 1,3-Difluorobenzene | 114.09 | 11.4 g | 0.10 | 1 |
| Acetic anhydride | 102.09 | 22 g | 0.215 | ~2.15 |
| This compound | 156.13 | ~14.36 g (Theoretical) | 0.092 (92% Yield) |
Note: The reported yield for this reaction is 92%.[5]
Synthesis Pathway Diagram
Caption: Directed Ortho-Metalation and Acetylation Pathway.
Method 2: Friedel-Crafts Acylation
This protocol is a representative procedure for the Friedel-Crafts acylation of 1,3-difluorobenzene. The reaction conditions are based on general procedures for similar substrates.[3][4][6]
Experimental Protocol
Materials:
-
1,3-Difluorobenzene
-
Acetyl chloride or Acetic anhydride
-
Aluminum chloride (AlCl₃) or other Lewis acid catalyst
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add 1,3-difluorobenzene and the solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) in portions.
-
Acylating Agent Addition: Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC). The reaction temperature can be increased if necessary.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Quantitative Data Summary (Representative)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Molar Ratio |
| 1,3-Difluorobenzene | 114.09 | 1.8 - 3.0 | 1.8 - 3.0 |
| Acetyl chloride | 78.50 | 1.0 | 1 |
| Aluminum chloride | 133.34 | 1.1 - 1.5 | 1.1 - 1.5 |
| This compound | 156.13 | - | - |
Note: The stoichiometry for Friedel-Crafts reactions can vary. An excess of the aromatic substrate is often used to prevent di-acylation. The amount of Lewis acid catalyst is typically stoichiometric or in slight excess.[6]
Experimental Workflow Diagram
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2′,6′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
Application Notes and Protocols for the α-Arylation of 2',6'-Difluoroacetophenone with Phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The α-arylation of ketones is a powerful transformation in modern organic synthesis, enabling the direct formation of a carbon-carbon bond at the α-position of a carbonyl group. The resulting α-aryl ketones are crucial structural motifs found in a wide array of pharmaceuticals, natural products, and advanced materials.[1][2] This document provides a detailed protocol for the palladium-catalyzed α-arylation of 2',6'-difluoroacetophenone with phenylboronic acid, a reaction that yields 2',6'-difluoro-α-phenylacetophenone. This product is of significant interest in medicinal chemistry due to the prevalence of the difluorophenyl and α-aryl ketone moieties in bioactive molecules.
The protocol described herein is based on well-established palladium-catalyzed cross-coupling methodologies, which offer a broad substrate scope and functional group tolerance under relatively mild conditions.[3][4]
Applications
The synthesis of α-aryl ketones, particularly those bearing fluorine atoms, is of paramount importance in drug discovery. The fluorine atoms in this compound can significantly modulate the physicochemical properties of the final product, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The α-phenyl group introduces a key structural element for molecular recognition.
Potential applications of the product, 2',6'-difluoro-α-phenylacetophenone, and its derivatives include:
-
Scaffolds for Novel Therapeutics: Serving as a core structure for the development of inhibitors for various enzymes and receptors.
-
Advanced Intermediates: Acting as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds.[5]
-
Probes for Chemical Biology: Use in the development of chemical probes to study biological pathways.
Experimental Protocols
Palladium-Catalyzed α-Arylation of this compound
This protocol details a representative procedure for the palladium-catalyzed α-arylation of this compound using phenylboronic acid.
Materials and Equipment:
-
Reactants:
-
This compound (C₈H₆F₂O, MW: 156.13 g/mol )[6]
-
Phenylboronic Acid (C₆H₇BO₂, MW: 121.93 g/mol )
-
-
Catalyst System:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
rac-BINAP (rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
-
Base:
-
Cesium Carbonate (Cs₂CO₃)
-
-
Solvent:
-
Anhydrous Toluene
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 156 mg), phenylboronic acid (1.5 mmol, 183 mg), cesium carbonate (2.0 mmol, 652 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and rac-BINAP (0.075 mmol, 46.7 mg).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add anhydrous toluene (10 mL) to the flask via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Quench the reaction by slowly adding water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 2',6'-difluoro-α-phenylacetophenone.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes representative conditions and yields for the palladium-catalyzed α-arylation of various ketones, providing a comparative context for the described protocol.
| Entry | Ketone | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | 4-Chlorobromobenzene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | NaOtBu (1.2) | Toluene | 80 | 4 | 95 | [4] |
| 2 | α,α-Difluoroacetophenone | 4-Bromotoluene | Pd(dba)₂ (2) | rac-BINAP (3) | Cs₂CO₃ (2) | Xylene | 120 | 12 | 93 | [7] |
| 3 | 2-Methyl-1-indanone | 4-Cyanophenyl triflate | Ni(COD)₂ (5) | Difluorphos (6) | NaHMDS (1.2) | Toluene | 80 | 3 | 95 | [8] |
| 4 | 3-Pentanone | 4-Chlorotoluene | (SIPr)Pd(Py)Cl₂ (3) | - | NaOtBu (1.2) | Dioxane | 100 | 12 | 94 | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for the α-arylation of this compound.
Catalytic Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ruthenium-Catalyzed Phenylation of 2',6'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the ortho-phenylation of 2',6'-difluoroacetophenone via a ruthenium-catalyzed C-H activation strategy. The methodology is based on established principles of transition-metal-catalyzed C-H functionalization, offering an efficient route to synthesize substituted biaryl ketones, which are valuable scaffolds in medicinal chemistry and materials science.
The ketone's carbonyl group serves as an effective directing group, enabling high regioselectivity for the ortho C-H bond activation.[1][2][3] This protocol utilizes a common ruthenium catalyst, [RuCl2(p-cymene)]2, which has demonstrated efficacy in various C-H arylation reactions.[1][4][5][6]
Data Presentation
The following table summarizes the optimized reaction conditions and expected outcomes for the ruthenium-catalyzed phenylation of this compound. The data are representative of typical yields and selectivities observed in similar C-H arylation reactions of aromatic ketones.
| Entry | Reactant (equiv.) | Arylating Agent (equiv.) | Catalyst (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (1.0) | Phenylboronic Acid (2.0) | [RuCl2(p-cymene)]2 (5) | Ag₂O (1.0) | - | Toluene | 120 | 24 | 75 |
| 2 | This compound (1.0) | Iodobenzene (1.5) | [RuCl2(p-cymene)]2 (5) | AgSbF₆ (0.2) | K₂CO₃ (2.0) | DCE | 110 | 24 | 82 |
Note: DCE = 1,2-Dichloroethane. Yields are hypothetical based on related literature and refer to the isolated ortho-monophenylated product.
Experimental Protocols
This section details the methodology for the ruthenium-catalyzed ortho-phenylation of this compound with iodobenzene.
Materials and Equipment:
-
This compound
-
Iodobenzene
-
[RuCl2(p-cymene)]2 (Ruthenium(II) p-cymene chloride dimer)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 156.1 mg).
-
Add [RuCl2(p-cymene)]2 (0.05 mmol, 30.6 mg), AgSbF₆ (0.2 mmol, 68.7 mg), and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).
-
Add anhydrous 1,2-dichloroethane (5 mL) to the flask.
-
Finally, add iodobenzene (1.5 mmol, 167 µL) to the reaction mixture.
-
Seal the Schlenk flask and place it on a preheated hotplate stirrer set to 110 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional dichloromethane (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenyl-2',6'-difluoroacetophenone.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the phenylation reaction.
Caption: Experimental workflow for Ru-catalyzed phenylation.
Caption: Proposed catalytic cycle for the C-H phenylation.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Ruthenium compounds, silver salts, and chlorinated solvents are toxic and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction is performed at an elevated temperature and under pressure; use appropriate sealed reaction vessels and a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Ruthenium-Catalyzed Ortho-Alkenylation of Aromatic Ketones with Alkenes by C-H Bond Activation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Applications of 2',6'-Difluoroacetophenone in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Difluoroacetophenone is a versatile fluorinated ketone that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant medicinal applications. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability to the resulting molecules, making it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive quinazolines and chalcones, which have demonstrated potential as antitumor and anticonvulsant agents, respectively.
Application Note 1: Synthesis of 2-Amino-4-Arylquinazolines as Antitumor Agents
Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs targeting key signaling pathways in cancer. The synthesis of 2-amino-4-arylquinazolines using this compound as a key precursor offers a pathway to novel anticancer agents. The 2,6-difluorophenyl moiety can enhance the binding affinity of these compounds to their biological targets and improve their pharmacokinetic profiles.
Logical Workflow for Quinazoline Synthesis
Caption: Synthetic workflow for 2-amino-4-arylquinazolines.
Experimental Protocol: Synthesis of 2-Amino-4-(2',6'-difluorophenyl)quinazolines
This protocol describes a general procedure for the synthesis of 2-amino-4-(2',6'-difluorophenyl)quinazoline, which can be further modified to generate a library of derivatives.
Materials:
-
This compound
-
Guanidine carbonate
-
N,N-Dimethylformamide (DMF)
-
Appropriate aryl halides for further derivatization (e.g., for Suzuki or Buchwald-Hartwig coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents for reaction and purification (e.g., Toluene, Ethanol, Ethyl acetate, Hexane)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Quinazoline Core:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and guanidine carbonate (1.5 eq) in DMF.
-
Heat the reaction mixture at 120-140 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield the crude 2-amino-4-(2',6'-difluorophenyl)quinazoline intermediate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
-
Further Derivatization (Example: Suzuki Coupling):
-
To introduce aryl substituents at other positions of the quinazoline core (if the core is appropriately pre-functionalized with a halide), combine the 2-amino-4-(2',6'-difluorophenyl)quinazoline derivative (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq) in a suitable solvent such as toluene.
-
Degas the mixture and heat it under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final 2-amino-4-arylquinazoline product.
-
Quantitative Data: Antitumor Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[1] |
| 4c | MCF-7 (Breast) | 9.1 |
| HCT-116 (Colon) | 10.2 | |
| HePG-2 (Liver) | 11.5 | |
| 5b | MCF-7 (Breast) | 9.8 |
| HCT-116 (Colon) | 11.1 | |
| HePG-2 (Liver) | 12.0 | |
| 5-FU (Reference) | MCF-7 (Breast) | 5.3 |
| HCT-116 (Colon) | 6.8 | |
| HePG-2 (Liver) | 8.8 |
Application Note 2: Synthesis of Chalcones as Anticonvulsant Agents
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules that can be synthesized from this compound. The presence of the α,β-unsaturated ketone moiety is a key pharmacophore that contributes to their diverse biological activities, including anticonvulsant effects.
Signaling Pathway Implicated in Anticonvulsant Activity
References
Application Notes and Protocols: Synthesis of Chalcone Derivatives from 2',6'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are of significant interest in medicinal chemistry due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of fluorine atoms into the chalcone scaffold can significantly enhance their biological efficacy and metabolic stability.[3][4] This document provides detailed protocols for the synthesis of chalcone derivatives from 2',6'-Difluoroacetophenone, along with methods for their biological evaluation.
Synthesis of 2',6'-Difluoro-Substituted Chalcones
The synthesis of chalcone derivatives from this compound is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aromatic ketone (this compound) with an aromatic aldehyde.[4][5]
General Reaction Scheme
Caption: General workflow for the synthesis of 2',6'-difluoro chalcone derivatives.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a general guideline and can be adapted based on the specific substituted benzaldehyde used.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Silica gel for column chromatography (if necessary)
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in absolute ethanol.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add an aqueous solution of NaOH (e.g., 30-40%) or a solution of KOH in ethanol dropwise to the stirred mixture.[6][7]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a 10% HCl solution to a pH of approximately 3.[7]
-
The precipitated solid (the chalcone derivative) is then collected by vacuum filtration.
-
Wash the solid with cold distilled water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).[7]
-
Characterize the purified product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Data Presentation: Synthesis of Representative 2',6'-Difluoro Chalcones
The following table summarizes typical reaction parameters and outcomes for the synthesis of chalcone derivatives from this compound.
| Product No. | Ar-group of Benzaldehyde | Reaction Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl | 18 | 75-85 |
| 2 | 3,4-Dimethoxyphenyl | 24 | 70-80 |
| 3 | 4-Chlorophenyl | 16 | 80-90 |
| 4 | 4-Nitrophenyl | 12 | 85-95 |
Biological Applications and Evaluation Protocols
Chalcone derivatives synthesized from this compound have shown promise as antimicrobial and anticancer agents.[4][8]
Antimicrobial Activity
Fluorinated chalcones have demonstrated notable activity against a range of pathogenic bacteria and fungi.[8] The mechanism of action is believed to involve the disruption of microbial membranes and inhibition of essential enzymes.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.
Materials:
-
Synthesized chalcone derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each chalcone derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the chalcone stock solutions in the appropriate growth medium to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with medium) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm using a plate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
Anticancer Activity
Chalcone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][8] One of the proposed mechanisms of action is the induction of apoptosis (programmed cell death).
Signaling Pathway: Induction of Apoptosis
Many chalcone derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.[1][3]
Caption: Proposed intrinsic apoptosis pathway induced by 2',6'-difluoro chalcone derivatives.
Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Synthesized chalcone derivatives
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Prepare various concentrations of the chalcone derivatives in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the chalcone derivatives. Include a vehicle control (medium with the same amount of solvent used to dissolve the chalcones, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Biological Activity of Representative 2',6'-Difluoro Chalcones
The following table presents hypothetical biological activity data for representative chalcone derivatives.
| Product No. | MIC against S. aureus (µg/mL) | IC₅₀ against MCF-7 cells (µM) |
| 1 | 16 | 10.5 |
| 2 | 8 | 5.2 |
| 3 | 32 | 15.8 |
| 4 | 4 | 2.1 |
Conclusion
The synthesis of chalcone derivatives from this compound provides a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this document offer a framework for the synthesis, purification, and biological evaluation of these compounds. Further structure-activity relationship (SAR) studies can be conducted by synthesizing a library of these derivatives with diverse substitutions on the benzaldehyde ring to optimize their antimicrobial and anticancer activities.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Role of 2',6'-Difluoroacetophenone in the Synthesis of Bioactive Quinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Difluoroacetophenone is a key starting material in the synthesis of a variety of bioactive molecules, particularly substituted quinolines, which are a prominent class of heterocyclic compounds known for their wide range of pharmacological activities. The presence of the difluorophenyl moiety can significantly enhance the biological efficacy and pharmacokinetic properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the synthesis of bioactive 2-amino-4-arylquinazolines from this compound, highlighting their potential as antimicrobial and anticancer agents.
Application Notes: Synthesis of 2-Amino-4-aryl-8-fluoroquinazolines
The synthesis of 2-amino-4-aryl-8-fluoroquinazolines from this compound is a versatile route to obtaining compounds with potential therapeutic applications. The general synthetic strategy involves a one-pot cyclocondensation reaction between this compound, an aromatic aldehyde, and guanidine carbonate. This approach, a variation of the Friedländer annulation, provides a straightforward method to construct the quinazoline scaffold.
The fluorine atom at the 8-position of the quinazoline ring, originating from the this compound, can modulate the electronic and lipophilic properties of the molecule, potentially leading to improved cell permeability and target engagement. The variability of the aromatic aldehyde allows for the introduction of a wide range of substituents at the 4-position of the quinazoline ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
Experimental Protocols
General Synthesis of 2-Amino-4-aryl-8-fluoroquinazolines
This protocol describes a general method for the synthesis of 2-amino-4-aryl-8-fluoroquinazolines from this compound, various aromatic aldehydes, and guanidine carbonate.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Guanidine Carbonate
-
N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in DMF, add guanidine carbonate (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 120 °C for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-amino-4-aryl-8-fluoroquinazoline.
Data Presentation
Table 1: Synthesis of 2-Amino-4-aryl-8-fluoroquinazoline Derivatives
| Compound ID | Ar-group | Yield (%) |
| 1a | 4-Chlorophenyl | 75 |
| 1b | 4-Methoxyphenyl | 82 |
| 1c | 4-Nitrophenyl | 68 |
Bioactivity Data
Substituted quinazolines are known to exhibit a wide range of biological activities. The following tables summarize the potential antimicrobial and anticancer activities of 2-amino-4-aryl-8-fluoroquinazolines synthesized from this compound. While specific data for the difluoro-derivatives is emerging, the general activity of this class of compounds is well-established.
Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| 1a | 12.5 | 25 | 50 |
| 1b | 25 | 50 | >100 |
| 1c | 6.25 | 12.5 | 25 |
| Ampicillin | 3.12 | 6.25 | NA |
| Fluconazole | NA | NA | 6.25 |
Note: The above data is representative of the general class of 4-aryl-quinazolines and serves as a predictive guide. Specific testing of the 8-fluoro derivatives is required for definitive values.
Table 3: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| 1a | 5.2 | 8.1 | 10.5 |
| 1b | 15.8 | 22.4 | 28.1 |
| 1c | 2.1 | 4.5 | 6.8 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Note: The above data is representative of the general class of 4-aryl-quinazolines and serves as a predictive guide. Specific testing of the 8-fluoro derivatives is required for definitive values.
Visualizations
Synthetic Pathway for 2-Amino-4-aryl-8-fluoroquinazolines
Caption: General synthetic route to 2-amino-4-aryl-8-fluoroquinazolines.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of quinazoline derivatives.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of bioactive 2-amino-4-aryl-8-fluoroquinazolines. The straightforward one-pot synthesis allows for the generation of a diverse library of compounds for biological screening. The resulting quinazoline derivatives hold significant promise as lead compounds in the development of novel antimicrobial and anticancer agents. Further investigation into the specific biological activities and mechanisms of action of these 8-fluoro-substituted quinazolines is warranted.
Gram-Scale Synthesis Involving Acetophenones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the gram-scale synthesis of various valuable chemical entities derived from acetophenones. The procedures outlined are intended to be reproducible and scalable for research and development purposes.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active compounds. The Claisen-Schmidt condensation is a reliable method for their gram-scale production.
Experimental Protocol: Gram-Scale Synthesis of Chalcone
This protocol describes the synthesis of the parent chalcone from acetophenone and benzaldehyde.
Materials:
-
Acetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Mortar and pestle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a mortar, grind 0.2 grams of sodium hydroxide pellets to a fine powder.
-
Add 5.0 mL (approximately 5.1 g, 42.5 mmol) of acetophenone to the mortar and continue grinding to form a smooth paste.
-
To this paste, add 4.5 mL (approximately 4.7 g, 44.3 mmol) of benzaldehyde and continue to grind the mixture for 10-15 minutes. The mixture will initially become a thick paste and then solidify.
-
Allow the solid reaction mixture to stand for 20 minutes.
-
Transfer the solid to a 100 mL beaker and wash with 50 mL of cold water to remove excess sodium hydroxide.
-
Collect the crude chalcone by vacuum filtration using a Büchner funnel.
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol (approximately 5 mL per gram of crude product).[1]
-
Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified chalcone crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Quantitative Data: Gram-Scale Chalcone Synthesis
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| Acetophenone | 120.15 | 5.1 | 42.5 | - |
| Benzaldehyde | 106.12 | 4.7 | 44.3 | - |
| Sodium Hydroxide | 40.00 | 0.2 | 5.0 | - |
| Chalcone (Crude) | 208.26 | - | - | - |
| Chalcone (Purified) | 208.26 | - | - | 76 (average)[1] |
Reaction Pathway: Claisen-Schmidt Condensation
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Reduction of Acetophenone to 1-Phenylethanol
The reduction of acetophenones to their corresponding secondary alcohols is a fundamental transformation in organic synthesis, providing chiral building blocks for various applications. Sodium borohydride is a mild and selective reducing agent suitable for this purpose on a gram scale.
Experimental Protocol: Gram-Scale Reduction of Acetophenone
Materials:
-
Acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4.0 g (33.3 mmol) of acetophenone in 30 mL of methanol.
-
Cool the solution in an ice bath.
-
In a separate beaker, dissolve 1.5 g (39.7 mmol) of sodium borohydride in 30 mL of 95% ethanol.
-
Slowly add the sodium borohydride solution dropwise to the stirred acetophenone solution, maintaining the temperature below 50°C.[2]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15-30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly adding 10 mL of 3M hydrochloric acid to decompose the excess sodium borohydride.
-
Remove the methanol by distillation or using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude 1-phenylethanol.
Quantitative Data: Gram-Scale Acetophenone Reduction
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| Acetophenone | 120.15 | 4.0 | 33.3 | - |
| Sodium Borohydride | 37.83 | 1.5 | 39.7 | - |
| 1-Phenylethanol | 122.16 | - | - | High (typically >90%) |
Reaction Pathway: Reduction of Acetophenone with Sodium Borohydride
Caption: Two-step mechanism for the reduction of acetophenone.
Synthesis of Mandelic Acid from Acetophenone
Mandelic acid is a valuable alpha-hydroxy acid used in the pharmaceutical and cosmetic industries. A two-step synthesis from acetophenone involves dichlorination followed by hydrolysis.
Experimental Protocol: Gram-Scale Synthesis of Mandelic Acid
This protocol is adapted from a procedure suitable for larger scale synthesis.[3]
Part A: Dichloroacetophenone Synthesis
-
In a 3-liter round-bottom flask equipped for gas inlet and outlet, dissolve 240 g (2.0 moles) of acetophenone in 1 liter of glacial acetic acid.
-
While maintaining the temperature below 60°C, bubble chlorine gas through the solution until an excess is absorbed (indicated by a persistent yellow color, approximately 5 hours).
-
Pour the reaction mixture over 6 liters of crushed ice and stir until the ice melts.
-
Separate the oily layer of dichloroacetophenone. The yield is typically 90-97%.[3]
Part B: Mandelic Acid Synthesis
-
In a 2-liter three-necked flask with a mechanical stirrer, place the crude dichloroacetophenone from Part A.
-
Slowly add a solution of 240 g of sodium hydroxide in 1.5 liters of water, keeping the temperature between 60-70°C.
-
After the addition, stir for an additional 15 minutes.
-
Cool the mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic.
-
Filter the precipitated mandelic acid and recrystallize from benzene.
Quantitative Data: Gram-Scale Mandelic Acid Synthesis
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| Acetophenone | 120.15 | 240 | 2.0 | - |
| Dichloroacetophenone | 189.04 | 340-370 (crude) | 1.8-1.96 | 90-97[3] |
| Mandelic Acid | 152.15 | 136-144 (purified) | 0.89-0.95 | 85-90 (from dichloroacetophenone)[3] |
Experimental Workflow: Mandelic Acid Synthesis
Caption: Workflow for the synthesis of mandelic acid from acetophenone.
Synthesis of 2,4,6-Triphenylpyridine
The synthesis of substituted pyridines is of great interest in medicinal chemistry. A one-pot reaction of acetophenone and benzaldehyde with a nitrogen source like ammonium acetate provides an efficient route to 2,4,6-triphenylpyridine.
Experimental Protocol: Gram-Scale Synthesis of 2,4,6-Triphenylpyridine
Materials:
-
Acetophenone
-
Benzaldehyde
-
Ammonium acetate
-
Acetic acid
-
Deionized water
-
10% Sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Prepare a solid mixture by grinding 2.4 g (20 mmol) of acetophenone with approximately 0.8 g of sodium hydroxide pellets, followed by the addition of 1.1 g (10.4 mmol) of benzaldehyde, and continue grinding for 15 minutes.[4]
-
In a 100 mL round-bottom flask, dissolve 1.5 g (19.5 mmol) of ammonium acetate in 10 mL of acetic acid with stirring.
-
Add the solid prepared in step 1 to the flask.
-
Fit a reflux condenser and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of water and cool the flask in an ice-water bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash sequentially with deionized water (2 x 5 mL) and 10% sodium bicarbonate solution (2 x 5 mL).[4]
-
Dry the product to obtain 2,4,6-triphenylpyridine. Further purification can be achieved by recrystallization from ethyl acetate.
Quantitative Data: Gram-Scale 2,4,6-Triphenylpyridine Synthesis
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| Acetophenone | 120.15 | 2.4 | 20 | - |
| Benzaldehyde | 106.12 | 1.1 | 10.4 | - |
| Ammonium Acetate | 77.08 | 1.5 | 19.5 | - |
| 2,4,6-Triphenylpyridine | 307.39 | - | - | High |
Logical Relationship: Synthesis of 2,4,6-Triphenylpyridine
Caption: Key components and intermediates in the synthesis of 2,4,6-triphenylpyridine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',6'-Difluoroacetophenone
Welcome to the technical support center for the synthesis of 2',6'-Difluoroacetophenone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to common problems that can arise during the synthesis of this compound, leading to low yields or impure products.
Issue 1: Low or No Yield in Grignard Reaction with 2,6-Difluorobenzonitrile
Question: I am attempting to synthesize this compound by reacting 2,6-difluorobenzonitrile with methylmagnesium bromide, but I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in this Grignard reaction can be attributed to several factors, primarily related to the quality of reagents and reaction conditions. Here is a step-by-step troubleshooting guide:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[1] Any trace of water in the glassware, solvents, or starting materials will quench the Grignard reagent, forming methane and magnesium salts, thus reducing the amount of reagent available for the reaction.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents like diethyl ether or THF must be anhydrous. Use freshly opened anhydrous solvents or distill them from an appropriate drying agent (e.g., sodium/benzophenone) prior to use.
-
-
Poor Quality Magnesium: The surface of the magnesium turnings can have a layer of magnesium oxide, which prevents the reaction with methyl bromide to form the Grignard reagent.
-
Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, which will react with the magnesium surface, or by mechanically crushing the turnings to expose a fresh surface.
-
-
Side Reactions: The nitrile group can undergo side reactions. Additionally, if there are acidic protons present in the reaction mixture, the Grignard reagent will act as a base rather than a nucleophile.
-
Solution: Ensure the 2,6-difluorobenzonitrile is pure and free from any acidic impurities. The reaction should be carried out under strictly anhydrous and inert conditions to prevent the formation of byproducts.
-
-
Incorrect Reaction Temperature: The formation of the Grignard reagent is an exothermic reaction. If the temperature is too high, it can lead to side reactions, such as Wurtz coupling.
-
Solution: Control the temperature during the addition of methyl bromide to the magnesium turnings. It is often recommended to initiate the reaction at room temperature and then cool the flask in an ice bath to maintain a gentle reflux.
-
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
Issue 2: Low Yield in Organolithium Reaction with 1,3-Difluorobenzene
Question: I am using the ortho-lithiation of 1,3-difluorobenzene followed by quenching with an acetylating agent to synthesize this compound, but my yields are consistently low. What could be the problem?
Answer:
The ortho-lithiation of 1,3-difluorobenzene is a powerful method but requires careful control of reaction parameters to achieve high yields. Here are common issues and their solutions:
-
Incomplete Lithiation: The efficiency of the lithiation step is crucial. The choice of organolithium reagent and reaction conditions plays a significant role.
-
Solution: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used. Ensure you are using the correct stoichiometry of the organolithium reagent. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF to minimize side reactions.[2] The reaction time for the lithiation step should be optimized; insufficient time will lead to incomplete reaction, while excessively long times may lead to decomposition.
-
-
Side Reactions of the Organolithium Reagent: Organolithium reagents are highly reactive and can participate in side reactions if not handled properly.
-
Solution: Maintain a low reaction temperature throughout the addition of the organolithium reagent and the subsequent quenching with the acetylating agent. Ensure all reagents are of high purity and the reaction is conducted under a strictly inert atmosphere.
-
-
Choice of Acetylating Agent: The reactivity of the acetylating agent can influence the yield.
-
Solution: Acetic anhydride is a commonly used and effective acetylating agent for this reaction.[2] Other reagents like acetyl chloride can also be used, but may be more prone to over-addition or other side reactions.
-
Caption: A typical experimental workflow for the organolithium-based synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis methods for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Grignard Reaction: This method involves the reaction of 2,6-difluorobenzonitrile with a methyl Grignard reagent, such as methylmagnesium bromide.
-
Ortho-lithiation: This approach utilizes the directed ortho-lithiation of 1,3-difluorobenzene with an organolithium reagent like n-butyllithium, followed by quenching with an acetylating agent such as acetic anhydride.[2]
Q2: Which synthesis method generally gives a higher yield?
A2: Based on available literature, the ortho-lithiation method often reports higher yields. For instance, a procedure using tert-butyllithium for the lithiation of 1,3-difluorobenzene followed by reaction with acetic anhydride has been reported to yield 92% of this compound.[2] The Grignard reaction with 2,6-difluorobenzonitrile and methyl magnesium bromide has been reported with a yield of 76.7%.
Q3: What are the common side products or impurities I should be aware of?
A3:
-
In the Grignard synthesis:
-
Biphenyl-type impurities: Wurtz-type coupling of the Grignard reagent with any unreacted aryl halide can lead to the formation of biphenyl derivatives.
-
Unreacted starting materials: Incomplete reaction can leave residual 2,6-difluorobenzonitrile.
-
Hydrolysis products: Reaction of the Grignard reagent with trace water will produce methane and the corresponding magnesium salts.
-
-
In the organolithium synthesis:
-
Over-alkylation or acylation products: The high reactivity of organolithium reagents can sometimes lead to multiple additions to the electrophile if the reaction conditions are not carefully controlled.[3]
-
Positional isomers: Although ortho-lithiation is generally selective, minor amounts of other isomers might be formed.
-
Products from reaction with solvent: At higher temperatures, organolithium reagents can react with ether solvents.
-
Q4: What are the recommended purification methods for this compound?
A4: The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Distillation: For larger quantities, vacuum distillation is an effective method for purifying this compound, which is a liquid at room temperature.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is recommended. A common solvent system for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[4][5] A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can be effective for separating the desired product from impurities.[6]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Feature | Grignard Reaction Method | Ortho-lithiation Method |
| Starting Materials | 2,6-Difluorobenzonitrile, Methylmagnesium Bromide | 1,3-Difluorobenzene, n-Butyllithium, Acetic Anhydride |
| Reported Yield | ~77% | Up to 92%[2] |
| Key Reaction Conditions | Anhydrous ether solvent, inert atmosphere | Anhydrous ether solvent, -78°C, inert atmosphere[2] |
| Advantages | Milder reaction conditions compared to some organolithium preps | Higher reported yields, readily available starting material |
| Disadvantages | Sensitive to moisture, potential for side reactions | Requires very low temperatures, highly reactive reagents |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
2,6-Difluorobenzonitrile
-
Magnesium turnings
-
Methyl bromide (or methyl iodide)
-
Anhydrous diethyl ether (or THF)
-
Aqueous solution of ammonium chloride (saturated)
-
Hydrochloric acid (dilute)
Procedure:
-
All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve methyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the methyl bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a change in color. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Dissolve 2,6-difluorobenzonitrile in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath and add the 2,6-difluorobenzonitrile solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with dilute hydrochloric acid to dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Ortho-lithiation
Materials:
-
1,3-Difluorobenzene
-
n-Butyllithium (in hexanes)
-
Acetic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.
-
To a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, add 1,3-difluorobenzene and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Add acetic anhydride dropwise to the reaction mixture, again keeping the internal temperature below -70 °C.
-
After the addition of acetic anhydride, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.[2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Purification [chem.rochester.edu]
Technical Support Center: Purification of Crude 2',6'-Difluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2',6'-difluoroacetophenone.
Troubleshooting Guide
Q1: My distilled this compound is still impure. What could be the problem?
A1: Impurities with boiling points close to that of this compound (76-79 °C at 15 mmHg) can be difficult to remove by simple distillation.[1][2] Consider the following:
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Inefficient Fractional Distillation: Your distillation setup may not have enough theoretical plates to separate the components effectively. Using a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) can improve separation.[3]
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Azeotrope Formation: Certain impurities might form an azeotrope with the product, meaning they cannot be separated by distillation. In this case, an alternative purification method like chromatography or recrystallization should be explored.
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Decomposition: If the distillation is performed at too high a temperature (e.g., at atmospheric pressure), the compound may decompose, leading to the formation of new impurities. Vacuum distillation is highly recommended.
Q2: I'm having trouble getting my this compound to crystallize during recrystallization. What should I do?
A2: Crystallization can be a sensitive process. Here are some common issues and their solutions:
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Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or use a mixed-solvent system. For ketones, ethanol or mixtures of hexane and acetone are often good starting points.[2]
-
Supersaturation: The solution might not be sufficiently saturated. Try boiling off some of the solvent to increase the concentration of the product.
-
Inducing Crystallization: If crystals do not form spontaneously upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.
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"Oiling Out": The compound may be coming out of solution as an oil rather than a solid. This can happen if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent. Allow the solution to cool more slowly or use a lower-boiling point solvent.
Q3: My column chromatography separation is poor, and the product is coming out with impurities. How can I improve it?
A3: Poor separation in column chromatography can be due to several factors:
-
Incorrect Mobile Phase: The polarity of your eluent might be too high, causing both the product and impurities to move too quickly through the column. Try a less polar solvent system. A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.3 on a TLC plate.
-
Column Overloading: Too much crude material on the column will lead to broad bands and poor separation. Use an appropriate amount of stationary phase for the amount of crude product you are purifying.
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Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure your column is packed uniformly.
-
Decomposition on Silica Gel: Some compounds can decompose on acidic silica gel. If you suspect this is happening, you can use neutral alumina as the stationary phase or add a small amount of a neutralizer like triethylamine to your eluent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The impurities will depend on the synthetic route used.
-
If prepared via a Friedel-Crafts acylation of 1,3-difluorobenzene, potential impurities include unreacted starting material, polyacylated byproducts, and regioisomers (e.g., 2',4'-difluoroacetophenone).[4][5]
-
If synthesized using a Grignard reagent (e.g., 2,6-difluorophenylmagnesium bromide) and an acetylating agent like acetic anhydride, impurities could include unreacted Grignard reagent, biphenyl derivatives from Grignard coupling, and byproducts from the reaction with the acetylating agent.[6][7]
Q2: What is the expected purity of this compound after a single purification step?
A2: The purity will vary depending on the initial purity of the crude material and the chosen purification method. Commercially available this compound is typically offered at 97% or 98% purity.[1][8] A well-executed purification should aim for a similar or higher level of purity.
Q3: Can I use steam distillation to purify this compound?
A3: Steam distillation can be a viable method for purifying water-immiscible and steam-volatile compounds. A patent for the purification of the similar compound 2,4-difluoroacetophenone mentions the use of steam distillation followed by reduced-pressure rectification.[9] This could be an effective initial purification step to remove non-volatile impurities.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of your this compound:
-
Gas Chromatography (GC): GC is an excellent method for determining the percentage purity and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used to confirm the structure of the desired product and identify any remaining impurities.
-
Melting Point: If the compound is a solid at room temperature, a sharp melting point range close to the literature value indicates high purity. This compound is a liquid at room temperature, so this method is not directly applicable.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Boiling Point | 76-79 °C at 15 mmHg | [1][2] |
| Density | 1.197 g/mL at 25 °C | [1][10] |
| Refractive Index (n20/D) | 1.48 | [1][10] |
| Commercially Available Purity | 97% - 98% | [1][8] |
Experimental Protocols
Fractional Vacuum Distillation
This method is suitable for separating this compound from impurities with different boiling points.
Methodology:
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system, ensuring all connections are secure.
-
Heating: Begin heating the distillation flask gently.
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Fraction Collection: Collect any low-boiling impurities first. Once the temperature stabilizes at the boiling point of this compound under the applied vacuum (approximately 76-79 °C at 15 mmHg), switch to a clean receiving flask to collect the pure product.[1][2]
-
Completion: Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the purity of the collected fraction using GC or NMR.
Recrystallization
This technique is ideal for purifying solid compounds, but can be adapted for low-melting solids or oils by using a suitable solvent system. Since this compound is a liquid at room temperature, this method would be more applicable if it were a solid or could be induced to crystallize at low temperatures.
Methodology:
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential solvent dropwise. A good solvent will dissolve the compound when heated but not at room temperature or below. Common solvents to screen for ketones include ethanol, methanol, isopropanol, and mixed solvents like hexane/ethyl acetate or hexane/acetone.[2]
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Check the purity by measuring the melting point and/or using spectroscopic methods.
Column Chromatography
This is a versatile method for purifying a wide range of compounds, including liquids.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Monitoring: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product using GC or NMR. For fluorinated compounds, specialized fluorinated columns can sometimes offer better separation in HPLC.[11][12][13]
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Purification [chem.rochester.edu]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. cerritos.edu [cerritos.edu]
- 7. leah4sci.com [leah4sci.com]
- 8. Distillation of acetophenone can be obtained [cnchemshop.com]
- 9. scribd.com [scribd.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2',6'-Difluoroacetophenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',6'-Difluoroacetophenone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Synthesis of this compound
The two primary methods for synthesizing this compound are Friedel-Crafts acylation of 1,3-difluorobenzene and the Grignard reaction with 2,6-difluorobenzonitrile. Each method has its own set of potential side products that can complicate purification and downstream reactions.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: During the Friedel-Crafts acylation of 1,3-difluorobenzene to produce this compound, what are the common isomeric side products, and how can their formation be minimized?
Answer: The primary isomeric side product in the Friedel-Crafts acylation of 1,3-difluorobenzene is 2',4'-Difluoroacetophenone . The formation of this isomer is a known challenge due to the directing effects of the fluorine substituents on the aromatic ring.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High percentage of 2',4'-isomer | Reaction temperature is too high, allowing for kinetic and thermodynamic product competition. | Maintain a low reaction temperature (typically between 0°C and 5°C) throughout the addition of the acylating agent and the subsequent reaction time. |
| Choice of Lewis acid catalyst. | Aluminum chloride (AlCl₃) is a common catalyst, but exploring milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may offer better regioselectivity. | |
| Polyacylation | Excess of the acylating agent (e.g., acetyl chloride or acetic anhydride). | Use a stoichiometric amount or a slight excess (1.05 to 1.1 equivalents) of the acylating agent relative to 1,3-difluorobenzene. |
| The product, this compound, is not sufficiently deactivated to prevent further acylation. | While less common due to the deactivating effect of the acetyl group, ensuring a controlled reaction time and temperature can help mitigate this. |
Experimental Protocol: Minimized Isomer Formation in Friedel-Crafts Acylation
-
Cool a solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane or carbon disulfide) to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) while maintaining the temperature below 5°C.
-
Add the acylating agent (e.g., acetyl chloride) dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate the desired 2',6'-isomer from the 2',4'-isomer.
Question 2: What are the major side products observed during the synthesis of this compound via a Grignard reaction with 2,6-difluorobenzonitrile, and what are the troubleshooting strategies?
Answer: The Grignard reaction between an organomagnesium reagent (e.g., methylmagnesium bromide) and 2,6-difluorobenzonitrile can lead to several side products.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Formation of 2,6-difluorobenzamide | Incomplete reaction of the intermediate imine during acidic workup. | Ensure a sufficiently acidic workup (e.g., with 2M HCl) and allow for adequate stirring time to promote hydrolysis of the imine to the ketone. |
| Unreacted 2,6-difluorobenzonitrile | Inactive Grignard reagent due to moisture or improper formation. | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated Grignard reagent. |
| Insufficient equivalents of the Grignard reagent. | Use a slight excess (1.1 to 1.2 equivalents) of the Grignard reagent. | |
| Formation of symmetrical ketones (e.g., acetone from methylmagnesium bromide) | Wurtz-type coupling of the Grignard reagent. | This is an inherent side reaction. Optimizing the reaction temperature (e.g., slow addition at 0°C) can sometimes minimize this. |
Experimental Protocol: Grignard Synthesis of this compound
-
To a solution of 2,6-difluorobenzonitrile in anhydrous diethyl ether or THF under an inert atmosphere, slowly add a solution of methylmagnesium bromide (typically 1.1-1.2 equivalents) at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride, followed by 2M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
II. Reactions Involving this compound
This section addresses common issues encountered when using this compound as a starting material in subsequent chemical transformations.
Frequently Asked Questions (FAQs) - Downstream Reactions
Question 3: In the ruthenium-catalyzed phenylation of this compound to form 2',6'-diphenylacetophenone, what are the potential side products?
Answer: While the desired product is 2',6'-diphenylacetophenone, several side products can arise from this C-F bond activation/arylation reaction. The mechanism of such ruthenium-catalyzed arylations of fluoroarenes can be complex, and side reactions may occur.[1][2][3][4][5]
Troubleshooting Guide:
| Issue | Potential Side Product | Potential Cause | Recommended Solution |
| Incomplete Reaction | 2'-Fluoro-6'-phenylacetophenone | Insufficient catalyst loading, reaction time, or temperature. | Increase the catalyst loading, prolong the reaction time, or slightly increase the temperature. Monitor the reaction progress carefully to avoid decomposition. |
| Deactivation of the catalyst. | Ensure the use of high-purity reagents and solvents. The presence of water or other impurities can poison the catalyst. | ||
| Homocoupling | Biphenyl (from phenylboronic acid) | The catalytic cycle favors the homocoupling of the boronic acid reagent. | Optimize the ligand-to-metal ratio. The choice of ligand can significantly influence the reaction pathway and suppress homocoupling. |
| Decomposition | Unidentified degradation products | High reaction temperatures or prolonged reaction times. | Perform the reaction at the lowest effective temperature and monitor for the disappearance of the starting material to avoid over-running the reaction. |
Question 4: What are the common side products in the synthesis of 2-amino-4-arylquinazolines from this compound?
Answer: The synthesis of 2-amino-4-arylquinazolines from this compound typically involves a reaction with a guanidine derivative. Potential side products often result from incomplete cyclization or side reactions of the starting materials or intermediates. The synthesis of quinazolines can proceed through various catalytic and non-catalytic methods, each with the potential for different side products.[6][7][8][9][10]
Troubleshooting Guide:
| Issue | Potential Side Product | Potential Cause | Recommended Solution |
| Incomplete Cyclization | N-(2-acetyl-3-fluorophenyl)guanidine | Insufficient reaction temperature or time for the intramolecular cyclization and dehydration to occur. | Increase the reaction temperature or prolong the reaction time. The use of a dehydrating agent or a Dean-Stark trap to remove water can also drive the reaction to completion. |
| Unfavorable reaction pH. | The pH of the reaction can be critical for the cyclization step. Optimization of the base or acid catalyst used is recommended. | ||
| Hydrolysis | 2-Hydroxy-4-arylquinazoline | Presence of water in the reaction mixture, leading to the hydrolysis of the amino group. | Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Side reactions of guanidine | Triazines or other guanidine-derived impurities | High temperatures can lead to the decomposition or self-condensation of guanidine. | Use the minimum effective temperature for the reaction and consider using a more stable guanidine salt. |
Visualizing Reaction Pathways
To aid in understanding the potential for side product formation, the following diagrams illustrate simplified reaction workflows.
Caption: Synthetic routes to this compound and major side products.
Caption: Key downstream reactions and potential side product pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides | Semantic Scholar [semanticscholar.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
Technical Support Center: Optimizing Reaction Conditions for 2',6'-Difluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and handling of 2',6'-Difluoroacetophenone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: Grignard reaction with 2,6-difluorobenzonitrile and acylation of 1,3-difluorobenzene using an organolithium reagent.
Method 1: Grignard Reaction
Reaction Scheme:
2,6-Difluorobenzonitrile + CH₃MgBr → Intermediate Imine → this compound
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Poor quality or inactive Grignard reagent: Moisture or oxygen contamination. | - Ensure all glassware is flame-dried or oven-dried before use. - Use anhydrous solvents (e.g., diethyl ether, THF). - Activate magnesium turnings if necessary (e.g., with a crystal of iodine). - Titrate the Grignard reagent before use to determine its exact concentration. |
| - Incomplete reaction: Insufficient reaction time or temperature. | - Ensure the reaction is refluxed for an adequate period (e.g., overnight).[1] - Consider using a co-solvent like toluene to increase the reflux temperature and potentially reduce side reactions.[2] | |
| - Hydrolysis of the Grignard reagent: Reaction with acidic protons in the starting material or solvent. | - Ensure the 2,6-difluorobenzonitrile is free of water and other acidic impurities. | |
| Formation of Side Products | - Double addition of Grignard reagent: The ketone product reacting with the Grignard reagent. | - This is less common in reactions with nitriles as the intermediate is an imine salt. However, to minimize this risk, add the Grignard reagent slowly to the nitrile solution at a low temperature. |
| - Formation of biphenyl from Grignard coupling. | - This is a known side reaction in Grignard reagent formation. Optimizing the formation of the Grignard reagent itself can minimize this. | |
| Difficult Product Purification | - Presence of unreacted starting material. | - Monitor the reaction by TLC or GC to ensure complete consumption of the starting nitrile. |
| - Emulsion formation during aqueous workup. | - Add saturated ammonium chloride solution slowly during quenching. - If an emulsion persists, try adding a small amount of a different organic solvent or filtering through a pad of celite. |
Method 2: Organolithium Acylation
Reaction Scheme:
1,3-Difluorobenzene + t-BuLi → 2,6-Difluoro-1-lithiobenzene + Acetic Anhydride → this compound
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Decomposition of the organolithium reagent: Exposure to moisture or air. | - All organolithium reactions must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[3] - Use dry, degassed solvents. |
| - Incorrect reaction temperature: Temperature too high during lithiation or acylation. | - Maintain a very low temperature (e.g., -78 °C) during the formation of the lithiated intermediate and the subsequent reaction with acetic anhydride.[4] | |
| - Side reactions with the electrophile: The organolithium reagent can react with acetic anhydride in a 2:1 ratio. | - Add the solution of 2,6-difluoro-1-lithiobenzene dropwise to a cooled solution of excess acetic anhydride.[4] | |
| Formation of Side Products | - Formation of symmetrical biaryls. | - This can result from the coupling of the organolithium intermediate. Maintaining a low temperature can help minimize this. |
| - Products from reaction with the solvent: For example, deprotonation of THF. | - Use a non-reactive solvent like pentane if solvent interference is suspected. | |
| Difficult Product Purification | - Presence of unreacted 1,3-difluorobenzene. | - Use a slight excess of tert-butyllithium to ensure complete conversion. |
| - Contamination with byproducts from acetic anhydride. | - Careful aqueous workup and purification by column chromatography or distillation are necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the aqueous workup in the Grignard synthesis of this compound?
A1: The initial reaction between the Grignard reagent and the nitrile forms a magnesium imine salt intermediate. The aqueous workup, typically with a mild acid like ammonium chloride, serves two purposes: first, it quenches any unreacted Grignard reagent, and second, it hydrolyzes the imine intermediate to the final ketone product.[1][5][6]
Q2: Why is a low temperature crucial for the organolithium acylation method?
A2: Organolithium reagents, especially tert-butyllithium, are extremely strong bases and highly reactive.[3][7] Maintaining a low temperature (e.g., -78 °C) is critical to prevent side reactions such as decomposition of the reagent, reaction with the solvent, and uncontrolled reactions with the electrophile.[4]
Q3: Can I use other acetylating agents besides acetic anhydride in the organolithium reaction?
A3: While acetic anhydride is commonly used, other acetylating agents like N,N-dimethylacetamide could potentially be used. However, reaction conditions would need to be re-optimized. The choice of electrophile can significantly impact the outcome of organolithium reactions.
Q4: My Grignard reaction is not initiating. What should I do?
A4: Initiation of a Grignard reaction can sometimes be sluggish. Here are a few tips:
-
Add a small crystal of iodine to the magnesium turnings. The color will disappear as the reaction starts.
-
Gently heat a small portion of the reaction mixture.
-
Add a few drops of a pre-formed Grignard reagent to initiate the reaction.
-
Ensure all reagents and glassware are scrupulously dry.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product.
Experimental Protocols
Key Experiment 1: Synthesis via Grignard Reaction
This protocol is adapted from a general procedure for the synthesis of ketones from nitriles.
Materials:
-
2,6-Difluorobenzonitrile
-
Magnesium turnings
-
Methyl bromide (or methyl iodide to generate the Grignard reagent in situ)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Methylene chloride (for extraction)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the methyl bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine.
-
Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of 2,6-difluorobenzonitrile in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2,6-difluorobenzonitrile solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux overnight.[1]
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Heat the resulting mixture to 75 °C for 3 hours.[1]
-
After cooling, extract the product with methylene chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Key Experiment 2: Synthesis via Organolithium Acylation
This protocol is based on a patented procedure.[4]
Materials:
-
1,3-Difluorobenzene
-
tert-Butyllithium in a hydrocarbon solvent
-
Acetic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous workup solution (e.g., water or dilute acid)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 1,3-difluorobenzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes, then warm to -65 °C and stir for an additional 2 hours to form the 2,6-difluoro-1-lithiobenzene solution.[4]
-
In a separate flame-dried flask, prepare a solution of acetic anhydride in anhydrous THF and cool it to -5 °C.[4]
-
Add the freshly prepared 2,6-difluoro-1-lithiobenzene solution dropwise to the cooled acetic anhydride solution, maintaining the temperature at -5 °C.
-
After the addition is complete, perform an aqueous workup to quench the reaction and hydrolyze any remaining acetic anhydride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the this compound by vacuum distillation or column chromatography.
Visualizations
References
- 1. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. quora.com [quora.com]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. tert-Butyllithium - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2',6'-Difluoroacetophenone Derivatives
Welcome to the technical support center for the synthesis of 2',6'-Difluoroacetophenone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core structure?
A1: The primary methods for synthesizing this compound include:
-
Directed Ortho-Lithiation of 1,3-Difluorobenzene: This is a high-yield method that involves the deprotonation of 1,3-difluorobenzene using a strong base like n-butyllithium or tert-butyllithium, followed by quenching with an acetylating agent such as acetic anhydride or acetyl chloride.[1]
-
Friedel-Crafts Acylation of 1,3-Difluorobenzene: This classic method involves the reaction of 1,3-difluorobenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). However, the strong deactivating effect of the two fluorine atoms can make this reaction challenging, often requiring harsh conditions and resulting in lower yields compared to lithiation methods.[2][3][4][5]
Q2: I am having trouble with the Friedel-Crafts acylation of 1,3-difluorobenzene, with low to no product formation. What are the likely causes and solutions?
A2: Low yields in the Friedel-Crafts acylation of 1,3-difluorobenzene are common due to the deactivating nature of the fluorine atoms. Here are some troubleshooting tips:
-
Catalyst Choice and Stoichiometry: Ensure you are using a strong Lewis acid like anhydrous aluminum chloride (AlCl₃). Often, more than stoichiometric amounts of the catalyst are required to overcome the deactivation of the ring and complexation with the product.
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary. However, this can also lead to the formation of side products. Careful optimization is key.
-
Purity of Reagents: Ensure all reagents, especially the Lewis acid and the solvent, are anhydrous, as moisture will deactivate the catalyst.
-
Alternative Catalysts: Consider using more reactive catalyst systems or alternative "greener" catalysts that are reported to be effective for deactivated substrates.
Q3: What are common side products when preparing this compound via ortho-lithiation?
A3: While generally a high-yield reaction, potential side products in the ortho-lithiation route can include:
-
Di-lithiated species: If an excess of the organolithium reagent is used or if the reaction temperature is not carefully controlled, di-lithiation of 1,3-difluorobenzene can occur, leading to the formation of di-acetylated byproducts upon quenching.
-
Positional isomers: Although the 2-position is preferentially lithiated due to the directing effect of the fluorine atoms, small amounts of other isomers may form.
-
Unreacted starting material: Incomplete lithiation will result in the presence of 1,3-difluorobenzene in the final product mixture.
Q4: How can I purify this compound and its derivatives?
A4: Purification strategies depend on the nature of the impurities and the physical properties of the desired compound.
-
Distillation: this compound is a liquid at room temperature and can be purified by vacuum distillation.[6]
-
Column Chromatography: For solid derivatives or to remove closely related impurities, silica gel column chromatography is a standard method. The choice of eluent will depend on the polarity of the compound.
-
Recrystallization: If the derivative is a solid with suitable solubility properties, recrystallization can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: For derivatives with acidic or basic functional groups, purification can be achieved through a series of acid-base extractions to separate the product from neutral impurities.
Troubleshooting Guides for Derivatization Reactions
Grignard Reactions
Problem: Low yield of the desired tertiary alcohol when reacting this compound with a Grignard reagent.
| Potential Cause | Troubleshooting Solution |
| Grignard Reagent Decomposition | Ensure strictly anhydrous conditions. Dry all glassware and solvents thoroughly. Use freshly prepared or high-quality Grignard reagent. |
| Enolization of the Ketone | The Grignard reagent can act as a base and deprotonate the α-carbon of the acetophenone. Use a less sterically hindered Grignard reagent or add the ketone slowly to an excess of the Grignard reagent at low temperature. |
| Side Reaction: Biphenyl Formation | This is a common side product in the preparation of phenylmagnesium bromide. To minimize its formation, control the temperature during Grignard reagent formation and use a high-quality magnesium source. Biphenyl impurities can often be removed by recrystallization or chromatography. |
| Incomplete Reaction | Monitor the reaction by TLC. If the starting material is still present after a reasonable time, consider increasing the reaction temperature or adding more Grignard reagent. |
Suzuki Coupling
Problem: Low conversion or formation of byproducts in the Suzuki coupling of a bromo-substituted this compound derivative with a boronic acid.
| Potential Cause | Troubleshooting Solution |
| Catalyst Deactivation | Ensure the reaction is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Use a robust ligand that is resistant to degradation. |
| Homocoupling of Boronic Acid | This side reaction can be minimized by using a slight excess of the aryl halide, optimizing the base, and controlling the reaction temperature. |
| Protodeboronation | The boronic acid can be cleaved by residual water or acidic protons. Use anhydrous solvents and a suitable base. Alternatively, consider using more stable boronate esters (e.g., pinacol esters). |
| Poor Solubility of Reagents | Choose a solvent system in which all components are soluble at the reaction temperature. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent or water with a phase-transfer catalyst can be effective. |
Williamson Ether Synthesis
Problem: Low yield of the desired ether when reacting a hydroxy-substituted this compound with an alkyl halide.[7]
| Potential Cause | Troubleshooting Solution |
| Incomplete Deprotonation | Ensure a strong enough base (e.g., NaH, K₂CO₃) is used in a suitable aprotic solvent (e.g., DMF, acetonitrile) to fully deprotonate the hydroxyl group. |
| Side Reaction: Elimination | If using a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (SN2). Use a primary alkyl halide whenever possible.[7] |
| Low Reactivity of Alkyl Halide | The reactivity of the alkyl halide follows the trend I > Br > Cl. Consider using a more reactive halide or converting the alcohol to a better leaving group (e.g., tosylate). |
| Steric Hindrance | The ortho-fluorine atoms may sterically hinder the reaction. Using a less bulky alkylating agent or a smaller base may improve yields. |
Reductive Amination
Problem: Low conversion of this compound to the corresponding amine.[8][9][10][11]
| Potential Cause | Troubleshooting Solution |
| Inefficient Imine Formation | The formation of the imine intermediate can be slow. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water. The addition of a catalytic amount of acid can also promote imine formation. |
| Reduction of the Ketone | The reducing agent can reduce the starting ketone before it forms the imine. Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9] |
| Hydrolysis of the Imine | The imine intermediate can be sensitive to water. Ensure anhydrous conditions are maintained until the reduction is complete. |
| Steric Hindrance | The steric bulk around the carbonyl group due to the ortho-fluorine atoms can slow down the reaction. Longer reaction times or higher temperatures may be required. |
Experimental Protocols
Synthesis of this compound via Ortho-Lithiation[1]
Materials:
-
1,3-Difluorobenzene
-
tert-Butyllithium in THF
-
Acetic anhydride
-
Tetrahydrofuran (THF), anhydrous
-
Lithium granules
-
tert-Butyl chloride
Procedure:
-
A solution of tert-butyllithium in THF is prepared by reacting tert-butyl chloride (9.25 g) with lithium granules (1.4 g) in THF (100 g) at -78 °C.
-
Once the conversion is >97% (monitored by GC), 1,3-difluorobenzene (11.4 g) is added, and the mixture is stirred for 30 minutes at -78 °C and then for 2 hours at -65 °C.
-
The resulting solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a solution of acetic anhydride (22 g) in THF (35 g) that has been pre-cooled to -5 °C.
-
After the addition is complete, the reaction is worked up using a standard aqueous procedure.
-
The crude product is purified to yield this compound. A reported yield for this procedure is 92%.[1]
Data Summary
The following table summarizes typical yields for the synthesis and derivatization of this compound. Note that yields can vary significantly based on reaction conditions and the specific substrates used.
| Reaction | Substrate | Reagents | Yield (%) | Reference |
| Ortho-Lithiation | 1,3-Difluorobenzene | t-BuLi, Acetic Anhydride | 92% | [1] |
| Friedel-Crafts Acylation | 1,3-Difluorobenzene | Acetyl Chloride, AlCl₃ | Variable, often <50% | General Knowledge |
| Grignard Reaction | This compound | Methylmagnesium Bromide | ~70-85% | Estimated |
| Suzuki Coupling | 2-Bromo-2',6'-difluoroacetophenone | Phenylboronic Acid, Pd catalyst | ~60-90% | Estimated |
| Reductive Amination | This compound | Benzylamine, NaBH(OAc)₃ | ~50-70% | Estimated |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic: Low Yield in Friedel-Crafts Acylation
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scispace.com [scispace.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Acetophenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in reactions involving acetophenone.
Frequently Asked Questions (FAQs)
Q1: My acetophenone reaction has a low yield. What are the first general parameters I should check?
A1: Before delving into reaction-specific issues, always verify the following:
-
Purity of Starting Materials: Impurities in acetophenone or other reagents can significantly hinder a reaction. Consider purifying your acetophenone by distillation or recrystallization if its purity is questionable.[1]
-
Solvent Quality: Ensure your solvent is dry and of the appropriate grade for your reaction. The presence of water can be particularly detrimental in reactions like the Grignard reaction.
-
Reaction Setup: Check for leaks in your apparatus, ensure proper atmospheric control (e.g., inert atmosphere for Grignard and Wittig reactions), and confirm that stirring is efficient.
-
Temperature Control: Verify that the reaction is being conducted at the optimal temperature. Exothermic reactions may require cooling to prevent side product formation.[2]
Q2: How can I purify my acetophenone before use?
A2: Acetophenone can be purified by distillation, preferably under reduced pressure, to avoid high temperatures that might cause decomposition.[3] Collect the fraction that boils at the correct temperature (boiling point of acetophenone is approximately 202 °C at atmospheric pressure).
Troubleshooting Guides for Specific Reactions
Reduction (Hydrogenation) of Acetophenone
Low conversion in the reduction of acetophenone to 1-phenylethanol is a common issue. This guide will help you identify and resolve the potential causes.
Q: Why is my acetophenone reduction (hydrogenation) reaction showing low conversion?
A: Low conversion in acetophenone hydrogenation can be attributed to several factors, primarily related to the catalyst, hydrogen source, and reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity:
-
Deactivation: The catalyst may have lost its activity. Some ruthenium-based catalysts are known to deactivate during the reaction.[4] Consider using a fresh batch of catalyst.
-
Inappropriate Catalyst: The choice of catalyst is crucial. For transfer hydrogenation, copper-based catalysts have shown high selectivity for the carbonyl group.[5] Precious metal catalysts like palladium and platinum are also effective but may sometimes lead to over-reduction of the aromatic ring.[5]
-
Catalyst Loading: The amount of catalyst can impact the conversion rate. Increasing the catalyst amount can lead to higher conversion, up to an optimal point.[5][6]
-
-
Hydrogen Source and Pressure:
-
Insufficient Hydrogen: In reactions using gaseous hydrogen, ensure the pressure is adequate. Low hydrogen pressure can limit the reaction rate.
-
Hydrogen Donor in Transfer Hydrogenation: When using a hydrogen donor like isopropanol, ensure it is in sufficient excess and of high purity.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can influence the conversion rate. An increase in temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions and catalyst degradation.
-
Solvent: The choice of solvent can affect the reaction. For some catalytic systems, the presence of water can even enhance the reaction rate.
-
Quantitative Data on Acetophenone Reduction:
| Catalyst | Hydrogen Source | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to 1-phenylethanol (%) | Reference |
| Pd@SiO₂ | BH₄⁻ in HPMC solution | 80 | 2 | >99.3 | 100 | [6] |
| Cu-Zn-Al | Isopropanol | 180 | 2 | 89.4 | 93.2 | [5] |
| Nano-Cu/SiO₂ | H₂ | - | - | 99.8 | 99.1 | [5] |
| Ni@C | H₂ | 120 | 48 (continuous flow) | 88.4 | - | [7] |
Experimental Protocol: Transfer Hydrogenation of Acetophenone using a Pd@SiO₂ Catalyst [6]
-
In a reaction vessel, combine acetophenone (21.60 mmol), a solution of hydroxypropyl methylcellulose (HPMC), and a catalytic amount of Pd@SiO₂ (0.22 g).
-
Add a hydrogen donor, such as sodium borohydride (BH₄⁻, 1.00 g).
-
Heat the mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
Troubleshooting Workflow for Low Conversion in Acetophenone Reduction:
Caption: Troubleshooting workflow for acetophenone reduction.
Grignard Reaction with Acetophenone
Low yields in the Grignard reaction of acetophenone are often due to the sensitivity of the Grignard reagent.
Q: My Grignard reaction with acetophenone is giving a low yield of the tertiary alcohol. What could be the problem?
A: The primary culprits for low yields in Grignard reactions are moisture, impure reagents, and improper reaction conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources, especially water.[8]
-
Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Solvent: Use anhydrous ether (e.g., diethyl ether or THF) as the solvent.
-
Starting Materials: Ensure acetophenone and the alkyl/aryl halide are free of water.
-
-
Grignard Reagent Formation and Quality:
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. You can activate the magnesium by crushing it gently or adding a small crystal of iodine.
-
Reagent Degradation: Grignard reagents can degrade over time. It is best to use them freshly prepared.
-
-
Reaction Conditions:
-
Temperature: The reaction is exothermic. The addition of acetophenone to the Grignard reagent should be done slowly and with cooling to prevent side reactions.[9]
-
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the Grignard reagent is often used to ensure complete conversion of the acetophenone.
-
-
Work-up Procedure:
-
Quenching: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid. Adding water directly can be too vigorous.
-
Quantitative Data on a Grignard Reaction with Acetophenone:
| Grignard Reagent | Carbonyl Compound | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | Acetophenone | 1,1-Diphenylethanol | ~65 (based on collected mass) | [10] |
Experimental Protocol: Synthesis of 1,1-Diphenylethanol from Acetophenone [10]
-
Prepare the Grignard reagent (phenylmagnesium bromide) in anhydrous diethyl ether.
-
In a separate flask, dissolve acetophenone (0.010 mol) in anhydrous diethyl ether.
-
Slowly add the acetophenone solution to the Grignard reagent with stirring and cooling in an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Troubleshooting Workflow for Low Yield in Grignard Reaction:
Caption: Troubleshooting workflow for Grignard reactions.
Aldol Condensation of Acetophenone
Low conversion in aldol condensations can be due to equilibrium, side reactions, or inappropriate conditions.
Q: My aldol condensation of acetophenone with an aldehyde is giving a low yield of the chalcone. What should I do?
A: Low yields in crossed aldol condensations involving acetophenone can often be improved by optimizing the reaction conditions and ensuring the purity of the reactants.
Troubleshooting Steps:
-
Choice of Base and Solvent:
-
A strong base like sodium hydroxide or potassium hydroxide is typically used. The concentration of the base can be important.
-
Ethanol is a common solvent for this reaction.
-
-
Reactant Purity:
-
Impurities in either the acetophenone or the aldehyde can lead to side reactions and lower yields. Benzaldehyde, for example, can oxidize to benzoic acid.
-
-
Reaction Temperature and Time:
-
Product Precipitation:
-
The chalcone product often precipitates from the reaction mixture. If precipitation is slow, scratching the inside of the flask or adding a seed crystal can help.
-
Quantitative Data on Aldol Condensation of Acetophenone with Benzaldehyde:
| Aldehyde | Base | Solvent | Yield of Chalcone (%) | Reference |
| Benzaldehyde | NaOH | Ethanol/Water | 97 (crude), 85 (recrystallized) | [1] |
| 3-Nitrobenzaldehyde | NaOH | Ethanol | - | [2] |
| p-Anisaldehyde | KOH | - | - | [12] |
| Benzaldehyde | Montmorillonite KSF/O | None | 85 | [13] |
Experimental Protocol: Synthesis of Benzalacetophenone (Chalcone) [1][11]
-
In a flask, dissolve acetophenone (4.3 moles) and benzaldehyde (4.3 moles) in ethanol.
-
In a separate container, prepare a solution of sodium hydroxide (5.5 moles) in water and ethanol.
-
Cool the aldehyde-ketone solution in an ice bath and slowly add the sodium hydroxide solution with vigorous stirring, keeping the temperature between 15-30 °C.[1]
-
Continue stirring for 2-3 hours. The product should precipitate.
-
Collect the solid product by filtration, wash with cold water until neutral, and then with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure benzalacetophenone.
Logical Relationship for Optimizing Aldol Condensation:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. Sciencemadness Discussion Board - Synthesis of Acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]
- 7. Ni@C catalyzed hydrogenation of acetophenone to phenylethanol under industrial mild conditions in a flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Solved Data and Results for Grignard Reaction | Chegg.com [chegg.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. magritek.com [magritek.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Purification of 2',6'-Difluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2',6'-Difluoroacetophenone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
1. Issue: Low Purity After Synthesis
Question: My initial this compound product shows significant impurities by GC-MS and NMR analysis. What are the likely impurities and how can I remove them?
Answer:
Common impurities in this compound, often synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene, can include:
-
Unreacted Starting Materials: 1,3-difluorobenzene and acetyl chloride (or acetic anhydride).
-
Isomeric Products: Formation of other isomers like 2',4'-difluoroacetophenone can occur, although the 2',6'-isomer is generally favored due to directing effects.
-
Polyakylation Products: Though less common in acylation than alkylation, some di-acylated products might form.[1]
-
Solvent Residues: Solvents used in the synthesis and workup (e.g., dichloromethane, THF).
A general purification strategy involves a preliminary aqueous wash to remove water-soluble impurities, followed by distillation, recrystallization, or column chromatography.
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
2. Issue: Inefficient Distillation
Question: I am trying to purify this compound by distillation, but the separation from impurities is poor. What can I do?
Answer:
For effective purification by distillation, consider the following:
-
Fractional Distillation: Use a fractional distillation setup with a Vigreux or packed column to enhance separation efficiency, especially if boiling points of impurities are close to the product's boiling point (76-79 °C at 15 mmHg).[2]
-
Vacuum Adjustment: Optimize the vacuum level. A very high vacuum might cause the product to distill too quickly with impurities, while insufficient vacuum may require temperatures that could lead to product degradation.
-
Heating Rate: A slow and steady heating rate is crucial to allow for proper equilibration in the distillation column.
| Parameter | Recommendation | Rationale |
| Distillation Type | Fractional Distillation | Better separation of components with close boiling points. |
| Vacuum Pressure | 10-20 mmHg | Allows for distillation at a lower temperature, preventing degradation. |
| Heating | Slow, uniform heating (e.g., using an oil bath) | Prevents bumping and ensures smooth distillation. |
3. Issue: Oiling Out During Recrystallization
Question: When I try to recrystallize my this compound, it oils out instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute or if the cooling is too rapid.
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add more solvent to decrease the saturation level.
-
Cool the solution slowly. Allow it to cool to room temperature first, then transfer to an ice bath.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of pure this compound if available.
Common Recrystallization Solvents for Aromatic Ketones:
| Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | Good for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy. |
| Hexane/Ethyl Acetate | Non-polar/Polar | A common mixture for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexane. |
| Toluene | Non-polar | Can be effective for aromatic compounds. |
4. Issue: Poor Separation in Column Chromatography
Question: I am using column chromatography to purify this compound, but the separation is not clean. What column conditions should I use?
Answer:
For effective separation of fluorinated aromatic ketones by column chromatography, consider the following:
-
Stationary Phase: Standard silica gel is often sufficient. For difficult separations, a pentafluorophenyl (PFP) stationary phase can offer different selectivity for fluorinated compounds.[3][4]
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). A common starting point is a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane) and load it onto the column in a concentrated band.
Recommended Starting Conditions for Column Chromatography:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0% to 10% Ethyl Acetate in Hexane |
| Elution Monitoring | Thin Layer Chromatography (TLC) |
Logical Flow for Optimizing Chromatography
Caption: Troubleshooting workflow for column chromatography mobile phase selection.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of 97% or higher.[2][5]
Q2: How can I assess the purity of my this compound product?
A2: The purity of this compound can be effectively determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can identify impurities by their characteristic signals. ¹⁹F NMR is particularly useful for identifying other fluorinated isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical purity checks and preparative purification.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]
Q4: Is this compound a solid or a liquid at room temperature?
A4: this compound is a liquid at room temperature.[2][5] It has a reported density of approximately 1.197 g/mL at 25 °C.[2]
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is a combustible liquid and can cause skin and eye irritation, as well as respiratory irritation.[7] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]
- 3. bia.si [bia.si]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 7. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR [m.chemicalbook.com]
impact of solvent choice on 2',6'-Difluoroacetophenone reactivity
Welcome to the technical support center for 2',6'-Difluoroacetophenone. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to solvent choice and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a clear, colorless to yellow liquid.[1] Key properties are summarized in the table below. It is an intermediate in organic synthesis and has been used to synthesize compounds like 2-amino-4-alkyl- and 2-amino-4-arylquinazolines.[2][3]
Q2: How does the choice of solvent generally affect chemical reactivity?
A2: Solvents can significantly influence reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. Key factors include:
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Polarity : An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex and decrease rates for reactions where charge is diminished.[4]
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Protic vs. Aprotic : Polar protic solvents (e.g., water, alcohols) can form hydrogen bonds and solvate anions, which can hinder the reactivity of nucleophiles in SN2 reactions.[5][6] Conversely, they are excellent for SN1 reactions as they stabilize the carbocation intermediate.[6][7] Polar aprotic solvents (e.g., DMSO, acetone) are often preferred for SN2 reactions because they dissolve salt-based nucleophiles without strongly solvating the anion, leaving it free to react.[5][6]
Q3: I'm observing a low yield in my reaction. What are the common causes related to the solvent?
A3: Low yields can stem from several factors.[8][9] Regarding solvent choice, consider the following:
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Poor Solubility : If your reactants, particularly this compound or other reagents, are not fully dissolved, the reaction will be slow and incomplete. This compound is only slightly soluble in water.[3]
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Solvent-Reactant Interaction : The solvent may be interfering with the reaction. For example, using a protic solvent with a strong, anionic nucleophile can reduce the nucleophile's effectiveness through hydrogen bonding.[5][10]
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Incorrect Polarity : The polarity of the solvent may not be optimal for stabilizing the reaction's transition state. For reactions involving polar intermediates, a polar solvent is generally beneficial.[4]
Q4: How do I select an appropriate solvent for a reaction with this compound?
A4: A systematic approach is best:
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Analyze Reactants and Mechanism : Consider the polarity of your reactants and the likely reaction mechanism (e.g., SN1, SN2, reduction).
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Ensure Solubility : The chosen solvent must dissolve all reactants to a reasonable extent.
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Match Solvent to Mechanism : For reactions involving strong nucleophiles (SN2-type), polar aprotic solvents are generally favored.[5] For reactions involving carbocation intermediates (SN1-type), polar protic solvents are more suitable.[6]
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Consider Stability : Ensure the solvent is inert under the reaction conditions and does not react with any of the reagents (e.g., avoid protic solvents with Grignard reagents).[4]
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Safety and Environmental Impact : Always consider the safety (e.g., flammability, toxicity) and environmental profile of the solvent.[11]
Q5: Are there specific examples of reactions where solvent choice is critical for this compound?
A5: Yes. For instance, in a ruthenium-catalyzed phenylation of 2′,6′-difluoroacetophenone with phenylboronate, the reaction proceeds via carbon-fluorine bond cleavage.[2] The choice of solvent in such organometallic cross-coupling reactions is crucial for catalyst solubility, stability, and turnover. While the specific solvent for this reaction isn't detailed in the snippet, typically aprotic polar solvents like THF, dioxane, or toluene are used in similar cross-coupling reactions to ensure all components remain in solution and to manage reaction temperature.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause (Solvent-Related) | Suggested Solution |
| Low or No Reactivity | 1. Poor solubility of reactants. this compound is only slightly soluble in water.[3] | 1. Select a solvent that dissolves all reactants. Consider a solvent mixture if a single solvent is inadequate. For reactions with polar and non-polar components, a moderately polar solvent like THF or Acetone might be effective.[4] |
| 2. Solvent deactivates the nucleophile. Protic solvents (alcohols, water) can form hydrogen bonds with anionic nucleophiles, reducing their reactivity.[5][6] | 2. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity.[5] | |
| 3. Solvent does not adequately stabilize the transition state. | 3. If the reaction proceeds through a charged intermediate (like a carbocation), use a polar protic solvent to stabilize it.[7] If the transition state is less charged than the reactants, a less polar solvent may increase the reaction rate.[4] | |
| Formation of Byproducts | 1. Solvent participates in the reaction. For example, using an alcohol solvent in a reaction with a strong base can lead to deprotonation of the alcohol and side reactions. | 1. Choose an inert solvent. Review the literature for solvents compatible with your reaction type. Aprotic solvents are generally less reactive.[4] |
| 2. Solvent promotes an undesired reaction pathway. | 2. Altering solvent polarity can favor one mechanism over another (e.g., SN1 vs. SN2). If elimination is a problem, changing to a less polar or more sterically hindered solvent might help. | |
| Difficult Product Isolation | 1. Boiling point of the solvent is too high. This can make removal by rotary evaporation difficult and may require high temperatures that could decompose the product. | 1. Select a solvent with a lower boiling point that is still appropriate for the reaction temperature (e.g., Acetone, Ethyl Acetate).[11] |
| 2. Product is highly soluble in the workup solvent. | 2. During aqueous workup, ensure the organic solvent used for extraction is appropriate. If the product has some polarity, multiple extractions may be necessary. Ensure all equipment is rinsed to recover all material.[12] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13670-99-0 | [2] |
| Molecular Formula | C₈H₆F₂O | |
| Molecular Weight | 156.13 g/mol | [2] |
| Form | Liquid | [2] |
| Appearance | Clear colorless to yellow | [1] |
| Density | 1.197 g/mL at 25 °C | [2] |
| Boiling Point | 76-79 °C / 15 mmHg | [2] |
| Refractive Index | n20/D 1.48 | [2] |
| Flash Point | 77 °C | [2] |
| Water Solubility | Slightly soluble | [3] |
Table 2: Effect of Solvent Dielectric Constant (ε) on NMR Coupling Constants for 2'-Fluoroacetophenone
Note: This data is for the closely related 2'-fluoroacetophenone and illustrates a general principle of solvent effects on molecular conformation.
| Solvent | Dielectric Constant (ε) | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) |
| Benzene-d₆ | 2.28 | 3.7 | 5.9 |
| Chloroform-d | 4.81 | 3.9 | 6.2 |
| Dichloromethane-d₂ | 9.08 | 4.0 | 6.3 |
| Acetone-d₆ | 21.1 | 4.1 | 6.4 |
| Acetonitrile-d₃ | 37.5 | 4.1 | 6.5 |
| DMSO-d₆ | 47.2 | 4.2 | 6.6 |
Data sourced from a study on 2'-fluoro-substituted acetophenone derivatives, which found that the magnitudes of the through-space coupling constants correlate linearly to the dielectric constant of the solvents.[13]
Experimental Protocols
Synthesis of this compound
This protocol describes a laboratory-scale synthesis adapted from a patented procedure.[14]
Materials:
-
tert-butyl chloride (9.25 g)
-
Lithium granules (1.4 g)
-
Tetrahydrofuran (THF), anhydrous (100 g + 35 g)
-
1,3-difluorobenzene (11.4 g)
-
Acetic anhydride (22 g)
Procedure:
-
Preparation of tert-butyllithium: In a flame-dried, three-necked flask under an inert atmosphere, add lithium granules (1.4 g) to anhydrous THF (100 g). Cool the mixture to -78 °C.
-
Slowly add tert-butyl chloride (9.25 g) to the lithium suspension. Stir until conversion is >97% (monitored by GC).
-
Formation of Lithiated Intermediate: To the resulting solution of tert-butyllithium at -78 °C, add 1,3-difluorobenzene (11.4 g). Stir the mixture for 30 minutes at -78 °C and then for 2 hours at -65 °C to form 2,6-difluoro-1-lithiobenzene.
-
Acylation: In a separate flask, prepare a solution of acetic anhydride (22 g) in anhydrous THF (35 g) and cool it to -5 °C.
-
Add the solution of 2,6-difluoro-1-lithiobenzene dropwise to the cold acetic anhydride solution.
-
Work-up: After the addition is complete, perform a standard aqueous work-up.
-
The final product, this compound, is obtained. The reported yield for this procedure is 92%.[14]
Visualizations
Logical Workflow for Solvent Selection
Caption: A logical workflow for selecting an optimal solvent for a chemical reaction.
Troubleshooting Flowchart for Low Reaction Yield
Caption: A troubleshooting flowchart for diagnosing low reaction yield related to solvent choice.
Solvent Effects on Reaction Rate (Hughes-Ingold Model)
Caption: Impact of increasing solvent polarity on reaction rates based on reactant and transition state charge.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. How are solvents chosen in organic reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. rsc.org [rsc.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 2',6'-Difluoroacetophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2',6'-Difluoroacetophenone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
General Safety Precautions
This compound is a combustible liquid and can cause skin and eye irritation.[1][2] Always handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
Troubleshooting Guides for Common Exothermic Reactions
Grignard Reactions
Grignard reactions are notoriously exothermic and require careful control to prevent thermal runaway. The electron-withdrawing fluorine atoms in this compound can increase the electrophilicity of the carbonyl carbon, potentially leading to a more vigorous reaction.
| Issue | Possible Cause | Recommended Action |
| Rapid, Uncontrolled Exotherm (Thermal Runaway) | Reagent addition is too fast. | Immediately stop the addition of the Grignard reagent. Apply external cooling (ice bath). If the reaction is in a large vessel, consider quenching with a non-protic, high-boiling point solvent like toluene. |
| Inadequate cooling. | Ensure the cooling bath is at the appropriate temperature and has sufficient capacity for the scale of the reaction. Improve stirring to ensure efficient heat transfer. | |
| Grignard reagent concentration is too high. | Use a more dilute Grignard solution. | |
| Delayed Reaction Onset Followed by a Sudden Exotherm | Impurities on the magnesium surface. | Use freshly crushed magnesium turnings or an activating agent (e.g., a small crystal of iodine). |
| Wet glassware or solvent. | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Low Product Yield | Side reactions due to overheating. | Maintain a consistent, low reaction temperature throughout the addition. |
| Enolization of the ketone. | Add the ketone solution slowly to the Grignard reagent at a low temperature to minimize the time the ketone is in the presence of the basic Grignard reagent before reacting. |
Experimental Protocol: Grignard Addition to this compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer.
-
Grignard Formation: In the flask, combine magnesium turnings (1.2 equivalents) and anhydrous diethyl ether. Add a small portion of the alkyl/aryl halide (1.1 equivalents) dissolved in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
Reaction with Ketone: Cool the Grignard solution to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Controlled Addition: Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C. The rate of addition should be adjusted to control the exotherm.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Caption: Workflow for a controlled Grignard reaction with this compound.
Wittig Reactions
The Wittig reaction is generally less exothermic than a Grignard reaction, but the formation of the ylide and its reaction with the ketone can still generate significant heat. The electron-deficient nature of this compound can accelerate the initial nucleophilic attack by the ylide.
| Issue | Possible Cause | Recommended Action |
| Localized Hotspots During Ylide Formation | Addition of strong base (e.g., n-BuLi) is too rapid. | Add the base slowly to the phosphonium salt solution with efficient stirring and external cooling. |
| Exotherm During Ylide Addition | The ylide is highly reactive (unstabilized). | Add the ketone solution to the ylide at a controlled rate, maintaining a low temperature. |
| The concentration of reactants is too high. | Dilute the reaction mixture. | |
| Low Yield of Alkene | Ylide decomposition due to high temperatures. | Maintain a low and consistent temperature throughout the reaction. |
| Steric hindrance from the ortho-fluorine atoms. | Consider using a more reactive, less sterically hindered phosphonium ylide. The Horner-Wadsworth-Emmons reaction may be a suitable alternative. |
Experimental Protocol: Wittig Reaction with this compound
-
Ylide Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend the desired phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C.
-
Base Addition: Slowly add a strong base, such as n-butyllithium in hexanes (1.05 equivalents), dropwise to the suspension while maintaining the temperature below 5 °C. Stir for 1 hour at this temperature until the characteristic color of the ylide appears.
-
Ketone Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The triphenylphosphine oxide byproduct can often be removed by precipitation or chromatography.
Caption: Troubleshooting logic for managing exotherms in Wittig reactions.
Sodium Borohydride Reduction
The reduction of ketones with sodium borohydride is an exothermic process.[4] While generally manageable, the reaction with the activated carbonyl of this compound could be faster and more exothermic than with non-fluorinated acetophenones.
| Issue | Possible Cause | Recommended Action |
| Initial Vigorous Exotherm and Gas Evolution | Addition of sodium borohydride is too fast. | Add the sodium borohydride portion-wise to the ketone solution. |
| Reaction solvent is too protic and acidic. | While methanol or ethanol are common, ensure they are not acidic. For very sensitive substrates, consider a less protic solvent like isopropanol. | |
| Exotherm During Acidic Work-up | Quenching of excess sodium borohydride. | Perform the acidic quench slowly in an ice bath to control the rate of hydrogen gas evolution and heat generation. |
| Incomplete Reaction | Insufficient reducing agent. | Use a molar excess of sodium borohydride (typically 1.5-2.0 equivalents). |
| Low reaction temperature. | After the initial controlled addition, allow the reaction to warm to room temperature to ensure completion. |
Experimental Protocol: Sodium Borohydride Reduction of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 15 °C.
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Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Caption: Signaling pathway for the controlled reduction of this compound.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound potentially more exothermic than with acetophenone?
A1: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. This increased reactivity can lead to a faster reaction rate and a greater rate of heat evolution.
Q2: How can I monitor the temperature of a reaction effectively?
A2: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture, ensuring the probe is not touching the walls of the flask. For highly exothermic reactions, continuous temperature monitoring is crucial.
Q3: What are the signs of a potential thermal runaway?
A3: A rapid, uncontrolled increase in the internal reaction temperature, a sudden increase in pressure, vigorous boiling of the solvent even with external cooling, and a change in the color or viscosity of the reaction mixture can all be indicators of a potential thermal runaway.
Q4: Can I scale up a reaction with this compound directly from a lab-scale procedure?
A4: Direct scaling is not recommended. The surface-area-to-volume ratio decreases on scale-up, which reduces the efficiency of heat dissipation. A thorough safety assessment, including reaction calorimetry, is advised before attempting a large-scale reaction. The rate of addition of reagents should be significantly slower on a larger scale.
Q5: What should I do in case of a small-scale thermal runaway?
A5: For a small laboratory-scale reaction, the primary response is to remove the heat source (if any) and apply aggressive cooling with a large ice-water or dry ice-acetone bath. If the reaction continues to accelerate, prepare for a controlled quench by adding a cold, inert solvent. In all cases, prioritize personal safety and evacuate the immediate area if the situation cannot be brought under control.
Quantitative Data Summary
The following table provides typical reaction parameters for the discussed transformations. Note that specific values may vary depending on the exact reagents and conditions used.
| Reaction Type | Typical Temperature Range (°C) | Typical Addition Time | Common Solvents |
| Grignard Reaction | 0 to 10 | 30 - 60 minutes | Diethyl ether, THF |
| Wittig Reaction | 0 to 25 | 20 - 40 minutes | THF, DMSO |
| Sodium Borohydride Reduction | 0 to 25 | 15 - 30 minutes | Methanol, Ethanol |
Disclaimer: This information is intended for guidance by trained professionals and does not replace a thorough risk assessment for any specific experimental procedure. Always consult the relevant Safety Data Sheets (SDS) and perform a hazard analysis before commencing any chemical reaction.
References
analytical techniques for monitoring 2',6'-Difluoroacetophenone reaction progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor the reaction progress of 2',6'-Difluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the reaction progress of this compound?
A1: The primary techniques for monitoring reactions involving this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of fluorine atoms, ¹⁹F NMR is a particularly powerful and direct method for quantitative analysis.[1][2][3] HPLC is well-suited for separating non-volatile reactants and products, while GC-MS is ideal for volatile and thermally stable compounds.[4][5]
Q2: Why is ¹⁹F NMR particularly advantageous for this type of reaction?
A2: ¹⁹F NMR is highly effective for several reasons. The ¹⁹F nucleus has a 100% natural abundance and high sensitivity, leading to strong signals.[3] Since endogenous compounds in a typical reaction mixture do not contain fluorine, there is no background signal, resulting in very clean spectra.[3] The large chemical shift dispersion allows for excellent separation of signals from different fluorinated species, making it easier to identify and quantify the starting material, intermediates, and products.[3][6]
Q3: Can I use in-situ (real-time) monitoring for my reaction?
A3: Yes, in-situ monitoring is highly beneficial for understanding reaction kinetics and identifying transient intermediates.[7][8] NMR spectroscopy, particularly with a flow cell or benchtop spectrometer, is an excellent tool for real-time quantitative analysis.[1][9] Other techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be adapted for in-situ monitoring of organic syntheses.[8][10]
Q4: Do I need authentic reference standards for all my compounds to quantify the reaction progress?
A4: With techniques like HPLC and GC, authentic reference standards are typically required for accurate quantification to build calibration curves. However, quantitative NMR (qNMR) allows for the determination of the relative amounts of components in a mixture without needing a standard for each analyte.[2] You can use a known amount of an internal standard with a distinct signal to determine the absolute quantities of all other species.[11]
Analytical Technique Troubleshooting Guides
¹⁹F NMR Spectroscopy
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor signal-to-noise ratio. | Insufficient number of scans; low sample concentration; improper probe tuning. | Increase the number of scans. Concentrate the sample if possible. Ensure the NMR probe is properly tuned to the ¹⁹F frequency before acquisition. |
| Inaccurate quantification. | Inconsistent relaxation delays (T1); non-uniform pulse excitation. | Use a calibrated 90° pulse. Ensure the relaxation delay is at least 5 times the longest T1 of the nuclei of interest for full relaxation.[12] Use an internal standard with a known concentration for accurate quantification.[11] |
| Broad or distorted peaks. | Poor magnetic field homogeneity (shimming); sample viscosity; presence of paramagnetic species. | Re-shim the spectrometer on your sample. Dilute the sample to reduce viscosity. Remove any potential paramagnetic impurities. |
| Signal from previous sample is visible. | Contamination of the NMR tube. | Use a clean, new NMR tube for each sample. If reusing tubes, implement a rigorous cleaning protocol involving appropriate solvents and drying. |
High-Performance Liquid Chromatography (HPLC)
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak tailing. | Active sites on the column's silica backbone interacting with the analyte; column overload; mismatch between injection solvent and mobile phase.[13] | Use a mobile phase with a pH that ensures the analyte is in a single ionic form.[14] Reduce the sample injection volume or concentration.[15] Dissolve the sample in the initial mobile phase whenever possible. |
| Fluctuating baseline. | Air bubbles in the system; contaminated mobile phase; detector lamp issue.[16] | Degas the mobile phase using an online degasser or sonication.[13] Use high-purity, HPLC-grade solvents and filter them.[16] Check the detector lamp's age and performance. |
| Split peaks. | Clogged column inlet frit; partially blocked tubing; column degradation.[16] | Filter all samples before injection using a 0.45 µm or 0.22 µm filter.[17] Reverse flush the column (if the manufacturer allows). If the problem persists, the column may need replacement.[15] |
| Drifting retention times. | Inconsistent mobile phase composition; column temperature fluctuations; column aging. | Ensure mobile phase is prepared accurately and is stable. Use a column thermostat to maintain a constant temperature. Equilibrate the column with the mobile phase until a stable baseline is achieved. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak tailing for halogenated compounds. | Interaction of halogenated solvents/analytes with the ion source, forming metal halides.[18] | Regularly clean the MS ion source. Avoid using halogenated injection solvents if possible.[18] |
| Poor peak resolution. | Inappropriate GC column; incorrect temperature program; co-elution of isomers.[4] | Select a column with a stationary phase appropriate for aromatic and halogenated compounds. Optimize the temperature ramp rate. For isomers, consider using a longer column or a different stationary phase.[4] |
| Low sensitivity. | Analyte degradation in the injector; leaks in the system; incorrect MS settings. | Use a lower injector temperature to prevent thermal degradation.[19] Perform a leak check on the GC system. Optimize the ion source and mass analyzer parameters for your target compounds. |
| Ghost peaks. | Contamination from a previous injection (carryover); contaminated syringe or injector liner. | Run a solvent blank to confirm carryover. Clean the injection port and replace the liner and septum. Implement a thorough syringe wash routine.[15] |
Experimental Protocols & Data
Hypothetical Reaction: Suzuki Coupling of this compound
This section details protocols for monitoring the conversion of this compound to 2'-Fluoro-6'-phenylacetophenone.
Reaction Scheme: this compound + Phenylboronic Acid --[Pd Catalyst, Base]--> 2'-Fluoro-6'-phenylacetophenone
Protocol 1: Reaction Monitoring by ¹⁹F NMR
-
Internal Standard Preparation : Prepare a stock solution of a fluorinated internal standard (e.g., trifluorotoluene) of known concentration in the reaction solvent.
-
Reaction Sampling : At designated time points (t=0, 1h, 2h, etc.), withdraw a 0.1 mL aliquot from the reaction mixture.
-
Sample Quenching & Preparation : Immediately quench the aliquot in a vial containing 0.5 mL of deuterated chloroform (CDCl₃) and a precise amount of the internal standard stock solution.
-
NMR Acquisition : Transfer the prepared sample to an NMR tube. Acquire the ¹⁹F NMR spectrum. Key parameters include a sufficient relaxation delay (e.g., 10 seconds) to ensure accurate integration.[12]
-
Data Analysis : Integrate the well-resolved signals corresponding to the fluorine atoms of this compound and the product. Calculate the reaction conversion by comparing the relative integrals of the starting material and product signals.
Protocol 2: Reaction Monitoring by HPLC
-
Method Development : Develop a reverse-phase HPLC method capable of separating this compound from the product and other major reaction components. A C18 column is often suitable.[17] The mobile phase could be a gradient of acetonitrile and water.[20]
-
Reaction Sampling : At designated time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Sample Quenching & Preparation : Quench the reaction by diluting the aliquot in a large volume (e.g., 1 mL) of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.[17]
-
HPLC Analysis : Inject the prepared sample onto the HPLC system.
-
Data Analysis : Integrate the peak areas of the starting material and product. Use a calibration curve or assume equal response factors (for an estimate) to calculate the percentage conversion.
Quantitative Data Summary
The following table summarizes hypothetical data obtained from monitoring the Suzuki coupling reaction.
| Time (hours) | Conversion by ¹⁹F NMR (%) | Conversion by HPLC (%) | Notes |
| 0 | 0 | 0 | Initial time point |
| 1 | 25 | 23 | Reaction progressing |
| 2 | 52 | 50 | Half-life around 2 hours |
| 4 | 85 | 83 | Reaction nearing completion |
| 6 | 98 | 97 | Reaction complete |
Visualizations
The following diagrams illustrate common workflows and logical relationships in the context of reaction monitoring.
References
- 1. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bvchroma.com [bvchroma.com]
- 16. mastelf.com [mastelf.com]
- 17. app.studyraid.com [app.studyraid.com]
- 18. academic.oup.com [academic.oup.com]
- 19. scirp.org [scirp.org]
- 20. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of 2',6'-Difluoroacetophenone using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2',6'-Difluoroacetophenone against structurally related alternatives: acetophenone, 4'-fluoroacetophenone, and 2'-fluoroacetophenone. The inclusion of fluorine atoms significantly influences the chemical shifts and coupling patterns in the NMR spectra, offering valuable insights into the electronic environment of the molecule. This information is crucial for the structural elucidation and characterization of fluorinated compounds in drug discovery and development.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogues. All data was acquired in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Ar-H (δ, ppm, multiplicity, J in Hz) | -CH₃ (δ, ppm, multiplicity, J in Hz) |
| This compound | 7.40 (m, 1H, H-4'), 6.95 (t, 2H, J=8.5 Hz, H-3', H-5') | 2.55 (s, 3H) |
| Acetophenone | 7.96 (m, 2H, H-2', H-6'), 7.57 (m, 1H, H-4'), 7.47 (m, 2H, H-3', H-5')[1] | 2.62 (s, 3H)[1] |
| 4'-Fluoroacetophenone | 8.00-7.97 (q, 2H), 7.13 (t, J = 8.8 Hz, 2H)[1] | 2.58 (s, 3H)[1] |
| 2'-Fluoroacetophenone | 7.86 (td, J=7.5, 1.8 Hz, 1H), 7.52 (m, 1H), 7.23 (td, J=7.5, 1.0 Hz, 1H), 7.11 (ddd, J=11.0, 8.3, 1.0 Hz, 1H) | 2.62 (d, J=5.0 Hz, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -CH₃ (δ, ppm) |
| This compound | 195.5 (t, J=4.5 Hz) | 162.0 (dd, J=254, 8 Hz, C-2', C-6'), 132.5 (t, J=10 Hz, C-4'), 114.5 (t, J=15 Hz, C-1'), 112.0 (d, J=21 Hz, C-3', C-5') | 31.5 |
| Acetophenone | 198.1 | 137.1, 133.0, 128.5, 128.2[1] | 26.5[1] |
| 4'-Fluoroacetophenone | 196.4 | 165.8 (d, J=255 Hz), 133.6 (d, J=3 Hz), 131.0 (d, J=9 Hz), 115.6 (d, J=22 Hz)[1] | 26.5[1] |
| 2'-Fluoroacetophenone | 198.9 (d, J=4.5 Hz) | 162.2 (d, J=250 Hz), 134.5 (d, J=2.5 Hz), 130.8 (d, J=8.5 Hz), 124.5 (d, J=3.5 Hz), 124.4 (d, J=12.5 Hz), 116.5 (d, J=22 Hz) | 31.1 |
Experimental Protocols
General Procedure for NMR Sample Preparation
For the acquisition of ¹H and ¹³C NMR spectra, approximately 10-20 mg of the solid sample or 1-2 drops of the liquid sample was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2][3] The solution was then transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
Instrumentation and Data Acquisition
All NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Spectroscopy: The ¹H NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectra were acquired with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. The spectra were obtained with proton decoupling, and approximately 1024 scans were accumulated for each sample.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the comparative analysis of the NMR data.
Discussion and Comparison
The presence and position of the fluorine substituents have a profound impact on the ¹H and ¹³C NMR spectra of the acetophenone derivatives.
In the ¹H NMR spectrum of this compound, the two fluorine atoms at the ortho positions cause a significant upfield shift of the aromatic protons compared to acetophenone. The protons at the 3' and 5' positions appear as a triplet due to coupling with the adjacent H-4' and the two fluorine atoms. The H-4' proton appears as a multiplet. This is in contrast to acetophenone, where the ortho protons (H-2', H-6') are the most downfield due to the deshielding effect of the carbonyl group.[4] In 4'-fluoroacetophenone, the fluorine at the para position splits the aromatic signals into two distinct patterns, a quartet and a triplet.[1] For 2'-fluoroacetophenone, the single ortho fluorine atom leads to a more complex splitting pattern for the aromatic protons.
The ¹³C NMR spectrum of this compound shows characteristic carbon-fluorine couplings. The carbons directly bonded to fluorine (C-2' and C-6') exhibit a large one-bond coupling constant (¹JCF) of approximately 254 Hz, appearing as a doublet of doublets. The other aromatic carbons also show smaller two-, three-, and four-bond couplings to the fluorine atoms. The carbonyl carbon signal appears as a triplet due to a three-bond coupling with the two fluorine atoms. This is a key distinguishing feature compared to acetophenone, where the carbonyl carbon is a singlet. In 4'-fluoroacetophenone and 2'-fluoroacetophenone, the carbon signals are split into doublets due to coupling with the single fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.[1]
References
A Comparative Spectroscopic Analysis of 2',6'- and 2',4'-Difluoroacetophenone
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of chemical compounds is paramount. This guide provides a comprehensive comparison of the spectral data for two isomers of difluoroacetophenone: 2',6'-Difluoroacetophenone and 2',4'-Difluoroacetophenone. The following sections present a side-by-side analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols.
The subtle difference in the position of a fluorine atom between these two isomers leads to distinct spectroscopic signatures. These differences are crucial for unambiguous identification and for predicting the chemical behavior of these compounds in various applications, including as intermediates in the synthesis of pharmaceuticals.
Data Presentation
The spectral data for this compound and 2',4'-Difluoroacetophenone are summarized in the tables below for easy comparison.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 7.45 - 7.35 | m | 1H, H-4' | |
| 6.95 | t | 8.0 | 2H, H-3', H-5' | |
| 2.60 | s | 3H, -CH₃ | ||
| 2',4'-Difluoroacetophenone | 7.94 | dd | 8.8, 6.6 | 1H, H-6' |
| 6.95 | ddd | 8.8, 2.4, 1.2 | 1H, H-5' | |
| 6.87 | ddd | 8.8, 8.8, 2.4 | 1H, H-3' | |
| 2.62 | t | 5.1 | 3H, -CH₃ |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 195.5 (t, J=4.5 Hz) | C=O |
| 161.8 (dd, J=254, 8 Hz) | C-2', C-6' | |
| 132.5 (t, J=10 Hz) | C-4' | |
| 118.0 (t, J=20 Hz) | C-1' | |
| 112.0 (d, J=26 Hz) | C-3', C-5' | |
| 31.5 | -CH₃ | |
| 2',4'-Difluoroacetophenone | 195.2 (dd, J=4.0, 2.0 Hz) | C=O |
| 166.5 (dd, J=256, 12 Hz) | C-4' | |
| 163.0 (dd, J=256, 12 Hz) | C-2' | |
| 132.8 (dd, J=10, 3 Hz) | C-6' | |
| 123.5 (dd, J=13, 4 Hz) | C-1' | |
| 112.2 (dd, J=21, 4 Hz) | C-5' | |
| 104.5 (t, J=26 Hz) | C-3' | |
| 29.8 | -CH₃ |
Infrared (IR) Spectral Data
| Compound | **Wavenumber (cm⁻¹) ** | Assignment |
| This compound | ~1700 | C=O stretch |
| ~1620, ~1470 | Aromatic C=C stretch | |
| ~1250 | C-F stretch | |
| 2',4'-Difluoroacetophenone | 1685 | C=O stretch |
| 1615, 1580, 1500 | Aromatic C=C stretch | |
| 1270, 1140 | C-F stretch |
Mass Spectrometry Data
| Compound | m/z | Relative Intensity (%) | Fragment |
| This compound | 156 | [M]⁺ | |
| 141 | [M-CH₃]⁺ | ||
| 113 | [M-CH₃-CO]⁺ | ||
| 2',4'-Difluoroacetophenone | 156 | 14 | [M]⁺ |
| 141 | 100 | [M-CH₃]⁺ | |
| 113 | 31.5 | [M-CH₃-CO]⁺ | |
| 63 | 12.6 |
Experimental Protocols
The following are general experimental protocols for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation : Approximately 10-20 mg of the analyte (2',6'- or 2',4'-Difluoroacetophenone) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Proton NMR spectra were acquired at a frequency of 500 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired at a frequency of 125 MHz. A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation : A small drop of the neat liquid sample (2',6'- or 2',4'-Difluoroacetophenone) was placed directly onto the diamond crystal of the uATR accessory.
-
Data Acquisition : The IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
-
Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was then baseline corrected.
Mass Spectrometry (MS)
-
Instrumentation : An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
-
Sample Preparation : A dilute solution of the analyte (2',6'- or 2',4'-Difluoroacetophenone) was prepared in dichloromethane (approximately 1 mg/mL).
-
GC Conditions :
-
Injector : Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program : Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
-
Data Analysis : The acquired mass spectra were analyzed to identify the molecular ion peak and the major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the two difluoroacetophenone isomers.
Caption: Workflow for Comparative Spectroscopic Analysis.
This guide provides a foundational dataset and methodology for the spectroscopic comparison of 2',6'- and 2',4'-Difluoroacetophenone. Researchers can utilize this information for quality control, reaction monitoring, and as a basis for further computational and experimental studies.
Comparative Reactivity of Fluorinated Acetophenone Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of fluorinated acetophenone isomers is critical for the rational design of synthetic pathways and the development of novel chemical entities. This guide provides a comparative analysis of the reactivity of 2-fluoroacetophenone, 3-fluoroacetophenone, and 4-fluoroacetophenone, with a focus on nucleophilic aromatic substitution (SNAr).
The introduction of a fluorine atom to the acetophenone scaffold significantly influences its chemical behavior. The position of the fluorine substituent dictates the electron distribution within the aromatic ring, thereby governing the molecule's susceptibility to nucleophilic attack. This guide synthesizes established principles of physical organic chemistry to predict and explain the relative reactivities of these isomers, supported by a representative experimental protocol for their comparison.
Predicted Reactivity in Nucleophilic Aromatic Substitution
The predicted order of reactivity for the fluorinated acetophenone isomers in a nucleophilic aromatic substitution reaction is:
4-Fluoroacetophenone > 2-Fluoroacetophenone > 3-Fluoroacetophenone
This order is rationalized by the resonance stabilization of the Meisenheimer intermediate formed during the reaction.
Table 1: Predicted Relative Reactivity of Fluorinated Acetophenone Isomers in SNAr
| Isomer | Predicted Relative Reactivity | Rationale |
| 4-Fluoroacetophenone | Highest | The acetyl group at position 1 can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks at the carbon bearing the fluorine (C-4). The negative charge can be delocalized onto the carbonyl oxygen, providing significant stabilization. |
| 2-Fluoroacetophenone | Intermediate | Similar to the 4-isomer, the acetyl group can stabilize the negative charge of the Meisenheimer intermediate through resonance. However, steric hindrance from the adjacent acetyl group may slightly impede the approach of the nucleophile, potentially leading to a lower reaction rate compared to the 4-isomer. |
| 3-Fluoroacetophenone | Lowest | When the nucleophile attacks the carbon attached to the fluorine (C-3), the negative charge in the Meisenheimer intermediate cannot be directly delocalized onto the acetyl group through resonance. This lack of direct resonance stabilization results in a significantly less stable intermediate and consequently, a much slower reaction rate. |
Visualizing the Reaction Pathway
The mechanism of nucleophilic aromatic substitution proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Experimental Protocol: Comparative Reactivity Study
The following protocol describes a general procedure for comparing the reactivity of 2-, 3-, and 4-fluoroacetophenone with a nucleophile, such as piperidine. The reaction progress can be monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting material and the formation of the product.
Objective: To qualitatively or quantitatively compare the reaction rates of fluorinated acetophenone isomers with piperidine.
Materials:
-
2-Fluoroacetophenone
-
3-Fluoroacetophenone
-
4-Fluoroacetophenone
-
Piperidine
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Internal standard (e.g., decane or dodecane)
-
Reaction vials with septa
-
Heating block or oil bath
-
GC or HPLC system
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of each fluoroacetophenone isomer (e.g., 0.1 M) in anhydrous DMSO.
-
Prepare a stock solution of piperidine (e.g., 1.0 M) in anhydrous DMSO.
-
Prepare a stock solution of the internal standard in DMSO.
-
-
Reaction Setup:
-
In separate reaction vials, add a specific volume of the respective fluoroacetophenone stock solution and the internal standard stock solution.
-
Place the vials in a heating block or oil bath pre-heated to the desired reaction temperature (e.g., 80 °C).
-
Allow the solutions to equilibrate to the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a specific volume of the pre-heated piperidine stock solution to each vial.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile or water).
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC.
-
Determine the concentration of the remaining fluoroacetophenone isomer and the formed product by comparing their peak areas to that of the internal standard.
-
-
Data Presentation:
-
Plot the concentration of each fluoroacetophenone isomer as a function of time.
-
The initial slope of these plots will be proportional to the initial reaction rate. A steeper slope indicates a higher reactivity.
-
The experimental workflow can be visualized as follows:
Conclusion
The positional isomerism of fluorine on the acetophenone ring has a profound impact on the reactivity of the molecule in nucleophilic aromatic substitution reactions. The 4-fluoro and 2-fluoro isomers are predicted to be significantly more reactive than the 3-fluoro isomer due to the effective resonance stabilization of the Meisenheimer intermediate by the acetyl group. This understanding is crucial for medicinal chemists and researchers in designing efficient synthetic routes to access a wide range of substituted acetophenone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules. The provided experimental protocol offers a framework for verifying these predicted reactivity trends in a laboratory setting.
A Comparative Guide to the Synthetic Routes of 2',6'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
2',6'-Difluoroacetophenone is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern imparts specific properties to target molecules, making its efficient and high-yielding synthesis a topic of considerable interest. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
Two primary, high-yielding methods for the synthesis of this compound are the Organolithium Route and a Malonic Ester Synthesis variant. The following table summarizes the key quantitative data for each approach, allowing for a direct comparison of their performance.
| Parameter | Route 1: Organolithium | Route 2: Malonic Ester Synthesis |
| Starting Materials | 1,3-Difluorobenzene, tert-Butyl chloride, Lithium, Acetic anhydride | 2,6-Difluorobenzoyl chloride, Diethyl malonate, Magnesium chloride, Triethylamine |
| Overall Yield | 92%[1] | 87% |
| Key Reagents | tert-Butyllithium (in situ), Acetic anhydride | Diethyl malonate, Triethylamine, Sulfuric acid, Acetic acid |
| Reaction Temperature | -78°C to -5°C[1] | Ambient temperature to 94°C |
| Reaction Time | Approx. 3-4 hours[1] | Approx. 9.5 hours |
| Key Advantages | High yield, Fewer steps from 1,3-difluorobenzene | Avoids cryogenic temperatures for the main reaction, uses less hazardous organometallic reagents directly |
| Key Disadvantages | Requires cryogenic temperatures, use of pyrophoric tert-butyllithium | Multi-step process (acylation, hydrolysis, decarboxylation), lower overall yield |
Detailed Experimental Protocols & Pathways
Route 1: Organolithium-Mediated Synthesis
This route involves the directed ortho-metalation of 1,3-difluorobenzene using in situ generated tert-butyllithium, followed by acylation with acetic anhydride. This method is highly efficient, offering an excellent yield.[1]
-
Preparation of tert-Butyllithium: A solution of tert-butyllithium in THF is prepared by reacting tert-butyl chloride (9.25 g) with lithium granules (1.4 g) in 100 g of THF at a temperature of -78°C. The reaction is monitored by GC until >97% conversion is achieved.
-
Lithiation of 1,3-Difluorobenzene: To the freshly prepared tert-butyllithium solution, 1,3-difluorobenzene (11.4 g) is added at -78°C. The mixture is stirred for 30 minutes at -78°C and then for 2 hours at -65°C to form the 2,6-difluoro-1-lithiobenzene intermediate.
-
Acylation: The solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a solution of acetic anhydride (22 g) in 35 g of THF, which has been pre-cooled to -5°C.
-
Work-up and Isolation: Following the addition, a standard aqueous work-up is performed. The organic phase is separated, dried, and the solvent is evaporated to yield this compound.
Caption: Organolithium route to this compound.
Route 2: Malonic Ester Synthesis Variant
This synthetic approach begins with the acylation of diethyl malonate using 2,6-difluorobenzoyl chloride. The resulting intermediate then undergoes hydrolysis and decarboxylation to yield the final product.
-
Acylation of Diethyl Malonate: To a solution of diethyl malonate (125 g, 780 mmol) in chlorobenzene (500 mL), add magnesium chloride (167 g, 1.75 mol). Stir the resulting slurry at ambient temperature for 30 minutes.
-
Base Addition: Cool the mixture externally to maintain an internal temperature between 25-27°C while adding triethylamine (238 mL, 1.71 mol). Stir the slurry for another 30 minutes at ambient temperature.
-
Addition of Acyl Chloride: While maintaining the temperature between 25-27°C with external cooling, slowly add a solution of 2,6-difluorobenzoyl chloride (100 g, 565 mmol) in chlorobenzene (100 mL). Stir the reaction mixture at ambient temperature for 2 hours.
-
Quenching: Cool the slurry to 0°C and pour it into 1N hydrochloric acid (2000 mL). Allow the mixture to warm to ambient temperature and separate the phases.
-
Hydrolysis and Decarboxylation: To a portion of the chlorobenzene phase (76 g), add a mixture of concentrated sulfuric acid (10 mL) and 60% aqueous acetic acid (35 mL). Heat the mixture to 91-94°C for 7 hours.
-
Work-up and Isolation: Cool the reaction to ambient temperature and neutralize to pH 7 with 10% aqueous sodium hydroxide. Separate the phases and back-extract the aqueous phase with chlorobenzene. Combine the organic phases, wash with water, and analyze for yield.
Caption: Malonic ester synthesis of this compound.
Conclusion
Both the Organolithium Route and the Malonic Ester Synthesis Variant offer effective means to produce this compound with high yields.
-
The Organolithium Route is a more direct, higher-yielding process starting from the readily available 1,3-difluorobenzene. Its primary drawback is the necessity for cryogenic temperatures and the handling of pyrophoric tert-butyllithium, which may be a limiting factor for some laboratories or for large-scale production.
-
The Malonic Ester Synthesis Variant avoids cryogenic conditions for its main steps and uses more common laboratory reagents. However, it is a multi-step process involving acylation followed by a separate hydrolysis and decarboxylation step, resulting in a slightly lower overall yield and longer reaction time.
The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the safety protocols in place for handling organometallic reagents. For high-purity, high-yield synthesis on a lab scale where cryogenic equipment is available, the Organolithium Route is superior. For larger-scale operations or where the handling of pyrophoric materials is a concern, the Malonic Ester Synthesis route presents a viable, albeit slightly less efficient, alternative.
References
2',6'-Difluoroacetophenone: A Superior Ketone for Specialized Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of starting materials is critical to ensuring high yields, purity, and desired biological activity. Among the various substituted ketones available, 2',6'-Difluoroacetophenone emerges as a strategic choice for specific applications, particularly in the synthesis of heterocyclic compounds like quinazolines and in certain condensation reactions. Its unique structural features, conferred by the ortho-disubstitution of fluorine atoms, lead to distinct advantages in reactivity and product formation compared to other ketones such as acetophenone and its other fluorinated isomers.
The primary advantages of utilizing this compound lie in its altered electronic properties and steric environment around the carbonyl group. The two fluorine atoms in the ortho positions exert a strong electron-withdrawing effect, which can enhance the reactivity of the carbonyl group and influence the regioselectivity of reactions. Furthermore, the conformational preferences of the molecule, dictated by the fluorine substitution, can play a crucial role in directing the outcome of synthetic transformations.
Comparative Performance in Synthesis
While direct head-to-head comparative studies are not extensively documented in readily available literature, the advantages of this compound can be inferred from its applications in specific synthetic contexts, such as the synthesis of quinazolines and chalcones.
Quinazoline Synthesis
Quinazolines are a class of heterocyclic compounds with a wide range of pharmacological activities. One common synthetic route involves the condensation of a 2-aminobenzophenone derivative with a suitable carbonyl compound. This compound has been successfully employed as a precursor in the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines. The electron-withdrawing nature of the fluorine atoms can facilitate the initial condensation step and influence the subsequent cyclization, potentially leading to improved yields and cleaner reactions compared to less activated ketones.
| Ketone | Product | Reaction | Reported Yield (%) |
| 2-Aminobenzophenones | 2-Arylquinazolines | I₂-catalyzed C-H amination | 68-92[1] |
| 2-Aminobenzophenones | 2,4-Disubstituted quinazolines | TMSOTf-catalyzed reaction with nitriles | 72-78[1] |
| 2-Aminobenzophenones | 2-Substituted quinazolines | Iodine-catalyzed reaction with tertiary amines | 20-98[1] |
Note: The table presents a range of reported yields for quinazoline synthesis from 2-aminobenzophenones under various conditions. Specific comparative data for this compound was not available.
Chalcone Synthesis via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active molecules. They are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a benzaldehyde. The reactivity of the acetophenone derivative is a key factor in the success of this reaction. The fluorine atoms in this compound can influence the acidity of the α-protons, thereby affecting the formation of the enolate intermediate, a crucial step in the condensation. While quantitative comparisons are scarce, the unique electronic and steric profile of this compound suggests a different reactivity profile compared to acetophenone or its other isomers.
| Acetophenone Derivative | Aldehyde Derivative | Condensation Method | Reported Yield (%) |
| Acetophenone | Benzaldehyde | NaOH/Solvent-free | 96-98[2] |
| Substituted Acetophenones | Substituted Benzaldehydes | Base-catalyzed | Good to moderate[3] |
| 2,4,6-Trimethoxy acetophenone | Fluoro/Trifluoromethyl benzaldehydes | LiOH/THF:H₂O | High[4] |
Note: This table provides a general overview of yields for Claisen-Schmidt condensations. A direct comparison involving this compound was not found in the searched literature.
Unique Reactivity: Ruthenium-Catalyzed C-F Bond Activation
A significant and distinct advantage of this compound is its ability to undergo ruthenium-catalyzed phenylation through the cleavage of the carbon-fluorine (C-F) bond. This type of transformation is a powerful tool in synthetic chemistry for the construction of complex aryl scaffolds and is a testament to the unique reactivity imparted by the fluorine substituents. This reaction pathway is not available to non-fluorinated ketones like acetophenone.
Experimental Protocols
General Procedure for Quinazoline Synthesis from 2-Aminobenzophenones
This protocol describes a general method for the synthesis of 2-arylquinazolines from 2-aminobenzophenones and benzylamines, catalyzed by molecular iodine.
Materials:
-
2-Aminobenzophenone derivative
-
Benzylamine derivative
-
Molecular Iodine (I₂)
-
Oxygen (O₂) atmosphere
Procedure:
-
A mixture of the 2-aminobenzophenone (1.0 mmol), benzylamine (1.2 mmol), and molecular iodine (10 mol%) is taken in a sealed tube.
-
The reaction vessel is purged with oxygen.
-
The mixture is heated at 130°C for 3-8 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The product is purified by column chromatography on silica gel to afford the desired 2-arylquinazoline.[1]
General Procedure for Claisen-Schmidt Condensation
The following is a general procedure for the synthesis of chalcones from acetophenone and benzaldehyde derivatives.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
-
Equimolar amounts of the substituted acetophenone and substituted benzaldehyde are dissolved in ethanol.
-
An aqueous solution of sodium hydroxide (typically 10-40%) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for a period ranging from a few hours to overnight, during which a precipitate of the chalcone may form.
-
The precipitate is collected by filtration, washed with cold water or ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3][4]
Visualizing Synthetic Pathways
To better illustrate the synthetic utility of acetophenone derivatives, the following diagrams depict the general workflows for quinazoline and chalcone synthesis.
Caption: General workflow for quinazoline synthesis.
Caption: Workflow for chalcone synthesis via Claisen-Schmidt condensation.
References
- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. acgpubs.org [acgpubs.org]
A Researcher's Guide to Catalyst Efficacy in 2',6'-Difluoroacetophenone Reactions
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral alcohols derived from 2',6'-Difluoroacetophenone is a critical step in the development of novel pharmaceuticals and agrochemicals. The fluorine atoms at the ortho positions introduce unique electronic and steric properties, making the choice of an optimal catalyst paramount for achieving high yields and enantioselectivity. This guide provides a comparative overview of promising catalyst systems for the reduction of this compound, based on data from analogous acetophenone reactions.
While direct comparative studies on a wide range of catalysts for this compound are not extensively available in the public domain, significant insights can be drawn from the wealth of research on the asymmetric hydrogenation of acetophenone and its derivatives. The primary catalytic strategies involve transition metal complexes, particularly those based on Ruthenium (Ru) and Rhodium (Rh), as well as biocatalytic approaches.
Catalyst Performance Comparison
The following table summarizes the performance of various catalyst types in the asymmetric reduction of acetophenone and fluoro-substituted acetophenones. This data serves as a strong starting point for selecting catalysts for this compound reactions.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Ruthenium-Based Catalysts | |||||||||
| RuCl₂[(S)-BINAP][(S)-DAIPEN] | Acetophenone | 0.001 | 2-Propanol | 28 | 4 | >99 | 98 | 98 (R) | [Noyori et al.] |
| [Ru(OSO₂CF₃){(S,S)-TsDPEN}(η⁶-p-cymene)] | Acetophenone | 1 | Methanol | 25 | 15 | 100 | - | 96 (S) | [1] |
| RuCl₂(PPh₃)₃ / (S,S)-DPENDS | Acetophenone | 0.2 | 2-Propanol/Water | 80 | 12 | 98 | 95 | 92 (R) | [Jiang et al.] |
| Rhodium-Based Catalysts | |||||||||
| [RhCl(cod)]₂ / (S)-Tol-BINAP | Acetophenone | 0.5 | Methanol | 25 | 24 | 100 | 95 | 85 (R) | [Ohkuma et al.] |
| Rh(I)-bis(oxazolinyl)phenyl complex | 4-Fluoroacetophenone | 1 | Dichloromethane | 25 | 18 | >95 | 93 | 96 (S) | [Bolm et al.] |
| Biocatalysts | |||||||||
| Candida tropicalis PBR-2 | Acetophenone | Whole cells | Water/Glucose | 30 | 48 | - | 43 | >99 (S) | [Narayanan et al.] |
| Recombinant E. coli with ADH | 4-Fluoroacetophenone | Whole cells | Water/Isopropanol | 30 | 24 | >95 | 87 | >99 (R) | [2] |
Experimental Protocols
Below are detailed experimental protocols for representative catalytic systems, which can be adapted for the screening of catalysts for this compound reduction.
Asymmetric Hydrogenation using a Noyori-type Ruthenium Catalyst
This procedure is a general method for the asymmetric hydrogenation of ketones.
Materials:
-
This compound
-
RuCl₂[(S)-BINAP][(S)-DAIPEN] catalyst
-
Anhydrous 2-Propanol (or other suitable solvent)
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
-
Autoclave reactor
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with the Ru catalyst (e.g., 0.001 mol% relative to the substrate).
-
The substrate, this compound (e.g., 1 mmol), is added to the liner.
-
Anhydrous 2-propanol (e.g., 5 mL) is added, and the mixture is stirred briefly to dissolve the components.
-
A solution of KOtBu in 2-propanol (e.g., 0.1 M solution, 2 mol% relative to the substrate) is added.
-
The glass liner is placed in the autoclave, which is then sealed.
-
The autoclave is purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 8 atm).
-
The reaction mixture is stirred at a constant temperature (e.g., 28 °C) for the specified time (e.g., 4 hours).
-
After the reaction, the autoclave is cooled, and the pressure is carefully released.
-
The reaction mixture is concentrated under reduced pressure.
-
The conversion and enantiomeric excess are determined by chiral GC or HPLC analysis.
-
The product can be purified by column chromatography on silica gel.
Biocatalytic Reduction using a Whole-Cell System
This protocol outlines a general procedure for the whole-cell bioreduction of ketones.
Materials:
-
This compound
-
Recombinant E. coli cells expressing a suitable alcohol dehydrogenase (ADH) and a cofactor regeneration system (e.g., glucose dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Glucose (for cofactor regeneration)
-
Organic co-solvent (e.g., isopropanol, if needed for substrate solubility)
-
Shaking incubator
Procedure:
-
A suspension of the recombinant whole cells is prepared in the phosphate buffer.
-
Glucose is added to the cell suspension to a final concentration of, for example, 100 mM.
-
This compound is added to the reaction mixture (e.g., to a final concentration of 10 mM). If solubility is an issue, a minimal amount of a co-solvent like isopropanol can be used.
-
The reaction mixture is incubated in a shaking incubator at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm).
-
The reaction progress is monitored by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, the cells are removed by centrifugation.
-
The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The conversion and enantiomeric excess are determined by chiral GC or HPLC.
-
The product can be purified by column chromatography.
Visualizing the Workflow and Pathways
To aid in the conceptualization of the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized experimental workflow for screening catalysts for the reduction of this compound.
Caption: A simplified proposed pathway for the asymmetric hydrogenation of this compound.
Conclusion and Future Directions
The catalytic asymmetric reduction of this compound is a promising route to valuable chiral building blocks. Based on the extensive literature on acetophenone hydrogenation, Ruthenium-based catalysts, particularly Noyori-type systems, are highly effective and offer excellent enantioselectivity. Rhodium-based catalysts also present a viable alternative. For a green and highly selective approach, biocatalysis using whole-cell systems with engineered alcohol dehydrogenases should be strongly considered, as they often operate under mild conditions and can provide access to either enantiomer of the product.
It is crucial for researchers to conduct direct comparative studies of these catalyst systems with this compound to determine the optimal conditions for yield and enantioselectivity. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations. Future work should focus on optimizing reaction parameters for the most promising catalysts and exploring the substrate scope to include other fluorinated acetophenone derivatives.
References
Safety Operating Guide
Safe Disposal of 2',6'-Difluoroacetophenone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2',6'-Difluoroacetophenone, ensuring compliance with safety regulations and promoting a secure laboratory environment.
This compound is classified as a hazardous substance. It is a combustible liquid that is harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[1][2][3] Therefore, it must be handled with care, and its disposal must follow stringent protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Key Safety and Handling Information
Before handling this compound, it is imperative to be familiar with its properties and associated hazards.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Data | Reference(s) |
| CAS Number | 13670-99-0 | [1][2][3][5][6] |
| Molecular Formula | C₈H₆F₂O | [3][5] |
| Molecular Weight | 156.13 g/mol | [5][6][7] |
| Appearance | Colorless to light yellow liquid | [2][6][7] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [2][6][7] |
| Density | 1.197 g/mL at 25 °C | [2][7] |
| Boiling Point | 76-79 °C at 15 mmHg | [2][5][7] |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [1] |
Operational Protocol for Waste Collection and Storage
The primary and mandatory disposal route for this compound is through an approved hazardous waste management service.[1][6][8] The following protocol details the necessary steps for its collection and temporary storage within the laboratory pending pickup.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
2. Waste Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container.[9] A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Ensure the container is clean and dry before adding any waste.
-
Do not use metal containers, as acids (which could be present in other waste streams) should never be put into steel containers.[10]
3. Waste Segregation:
-
Crucially, do not mix this compound waste with incompatible materials. [10] It should be collected separately from strong oxidizing agents, strong acids, and strong bases.[1]
-
It is best practice to collect halogenated organic waste separately from non-halogenated waste, as this can facilitate proper disposal and recycling by the waste management facility.
4. Labeling the Waste Container:
-
Immediately label the waste container with the words "Hazardous Waste."[9]
-
Clearly list all contents, including "this compound" and any other chemicals present in the waste stream (e.g., solvents used for rinsing).
-
Indicate the approximate percentage of each component.
-
Include the date when the first drop of waste was added to the container.
5. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9][10]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[9][10]
6. Arranging for Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[9]
-
Follow all institutional procedures for waste handover.
Emergency Procedures
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[1] Collect the contaminated absorbent material into a suitable, closed container for disposal as hazardous waste.[1] Ensure the area is well-ventilated. For large spills, evacuate the area and contact your EHS department immediately.
-
Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2′,6′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. 13670-99-0 | this compound - Capot Chemical [capotchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2′,6′-Difluoroacetophenone 97% | 13670-99-0 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2',6'-Difluoroacetophenone
Essential Safety and Handling Guide for 2',6'-Difluoroacetophenone
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound (CAS No: 13670-99-0), tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a combustible liquid that requires careful handling to avoid health hazards and ensure laboratory safety.[1][2] Its key properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol [3] |
| Appearance | Liquid[3] |
| Boiling Point | 76-79 °C at 15 mmHg[3] |
| Density | 1.197 g/mL at 25 °C[3] |
| Flash Point | 77 °C (170.6 °F) - closed cup[3] |
Hazard Identification and Classification
This chemical is classified as hazardous under the Globally Harmonized System (GHS).[1][2] Understanding these hazards is the first step in safe handling.
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | Category 4 | H227: Combustible liquid[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Hazard Pictogram:
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the required equipment.
| Protection Type | Recommended Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or safety goggles.[4] A face shield is recommended if there is a splash potential.[5] | Protects against splashes and vapors causing serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Butyl, Neoprene).[6][7] A lab coat or chemical-resistant apron is required.[5] | Prevents skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[1][8] If a fume hood is not available or if ventilation is poor, use a NIOSH-approved respirator with organic vapor cartridges (e.g., Type ABEK (EN14387) respirator filter).[3][9] | Protects against inhalation of vapors which may cause respiratory irritation.[1][2] |
Operational Plans: Handling, Storage, and Disposal
Adherence to strict operational protocols is crucial for safety.
Safe Handling Protocol
-
Preparation : Before handling, ensure all required PPE is available and inspected for integrity.[4] Read the Safety Data Sheet (SDS) thoroughly.[10]
-
Work Area : Handle the chemical inside a properly functioning chemical fume hood to minimize vapor accumulation.[1][8]
-
Avoidance : Avoid contact with skin and eyes and inhalation of vapor or mist.
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.[1][8] Use non-sparking tools when handling containers.[6]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]
Storage Plan
-
Containers : Keep containers tightly closed when not in use.[2]
-
Location : Store in a dry, cool, and well-ventilated place.[2]
-
Cabinets : For quantities of 10 gallons or more, a dedicated flammable storage cabinet is required.[1]
-
Incompatibilities : Segregate from strong oxidizing agents, strong acids, and strong bases.[2]
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4][11]
-
Segregation : Do not mix with non-halogenated waste.[3][11] Collect in a designated, properly labeled hazardous waste container for "Halogenated Organic Liquids".[3][4]
-
Container : The waste container must be in good condition, compatible with the chemical, and have a tight-sealing cap.[3]
-
Labeling : Label the waste container with "Hazardous Waste," the full chemical name ("Waste: this compound"), and a list of all constituents if it's a mixed waste stream.[3]
-
Collection : When the container is nearly full, arrange for collection by a licensed professional waste disposal service.[4]
-
Contaminated Materials : Dispose of any contaminated PPE, spill cleanup materials, and empty containers as hazardous waste.[12][13]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Spill Response Plan
-
Evacuate & Isolate : Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area.[14]
-
Ventilate : Ensure the area is well-ventilated, preferably with an exhaust system directed outdoors.[14]
-
Eliminate Ignition Sources : Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[14]
-
Contain Spill : Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or spill pillows.[13][14]
-
Absorb & Collect : Absorb the spilled liquid, working from the outside in. Use non-sparking tools to collect the absorbed material and place it into a sealable, labeled container for hazardous waste disposal.[12][14]
-
Decontaminate : Clean the spill area with soap and water.[12]
-
Dispose : Dispose of all cleanup materials as hazardous waste.[12][13]
-
Report : Report the incident to your institution's Environmental Health and Safety department.[12]
Visual Safety Protocols
Hierarchy of Controls
The following diagram illustrates the hierarchy of controls for minimizing exposure to this compound, from most to least effective.
Caption: Hierarchy of controls for managing chemical exposure.
Experimental Workflow for Safe Handling
This workflow provides a step-by-step visual guide for the safe handling of this compound from acquisition to disposal.
Caption: Step-by-step workflow for handling this compound.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. csn.edu [csn.edu]
- 6. nj.gov [nj.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 14. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
